molecular formula C7H10N2 B2374700 N,4-dimethylpyridin-2-amine CAS No. 45699-12-5

N,4-dimethylpyridin-2-amine

Cat. No.: B2374700
CAS No.: 45699-12-5
M. Wt: 122.171
InChI Key: XHWNIYRWGATTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-Dimethylpyridin-2-amine (CAS 45699-12-5) is an organic compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . It is a derivative of pyridine, a class of compounds known for their utility in various scientific fields. As a substituted pyridine, it serves as a valuable building block in organic synthesis and is used in research and development, particularly in the pharmaceutical and agrochemical industries for the creation of novel molecules . Pyridine derivatives similar to this compound, such as 4-Dimethylaminopyridine (DMAP), are well-known for their role as potent nucleophilic catalysts. DMAP, for example, is extensively used to catalyze reactions like esterifications with anhydrides, hydrosilylations, and other transformations where enhanced reactivity is required . While the specific catalytic efficiency of N,4-Dimethylpyridin-2-amine may differ due to the position of its amine substituent, it represents a key structural analog for investigation in catalytic systems and method development. Researchers value this compound for exploring structure-activity relationships and developing new synthetic methodologies. Handle with care, as it may cause skin and eye irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,4-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-4-9-7(5-6)8-2/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWNIYRWGATTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Profile and Physicochemical Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,4-Dimethylpyridin-2-amine (CAS 45699-12-5)

Abstract: The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful pharmaceuticals.[1][2] This guide focuses on a specific, yet underexplored derivative: N,4-dimethylpyridin-2-amine (CAS 45699-12-5). While direct literature on this compound is sparse, its structural features—a secondary amine at the 2-position and a methyl group at the 4-position—suggest significant potential for modulating the pharmacological profiles of parent compounds. This whitepaper provides a comprehensive technical overview for researchers and drug development professionals. We will synthesize information from related analogues to project the physicochemical properties, propose robust synthetic strategies, analyze its chemical reactivity, and explore its potential applications as a key building block in drug discovery programs.

N,4-dimethylpyridin-2-amine is a substituted pyridine derivative. The introduction of two methyl groups—one on the exocyclic amine (N-methylation) and one on the pyridine ring (C4-methylation)—differentiates it from its parent compound, 2-amino-4-methylpyridine. These substitutions are not trivial; they are expected to significantly influence the molecule's steric and electronic properties, thereby affecting its solubility, lipophilicity, metabolic stability, and target-binding interactions.

Causality Behind Property Modulation:

  • N-Methylation: The conversion of the primary amine in 2-amino-4-methylpyridine to a secondary amine in the target molecule removes one hydrogen bond donor. This can decrease binding affinity in targets where this interaction is critical but can also enhance membrane permeability and reduce metabolic susceptibility at that site.

  • C4-Methylation: The methyl group at the 4-position increases the molecule's lipophilicity (logP) and provides steric bulk, which can be exploited to achieve selective binding in enzyme active sites. It also influences the basicity of the pyridine nitrogen.

Predicted Physicochemical and Spectroscopic Data:

PropertyValue / PredictionSource / Rationale
CAS Number 45699-12-5[3]
Molecular Formula C₇H₁₀N₂Based on structure[4]
Molecular Weight 122.17 g/mol Calculated[4]
Appearance Predicted to be a solid at room temperatureBased on related compounds like 2-amino-4,6-dimethylpyridine (mp 63-64 °C)
Predicted ¹H NMR Signals expected for aromatic protons (3), C4-CH₃ (singlet, ~2.2 ppm), N-CH₃ (singlet, ~2.9 ppm), and N-H (broad singlet)Inferred from spectra of 2-amino-4-methylpyridine[5] and N,N-dimethylpyridin-2-amine
Predicted ¹³C NMR Signals for 5 distinct aromatic carbons and 2 methyl carbonsStandard for this structure class
Mass Spec (EI) Molecular ion (M⁺) peak expected at m/z = 122[4]

Rational Synthesis Design and Methodologies

As dedicated synthesis protocols for N,4-dimethylpyridin-2-amine are not widely published, we propose two robust and logical synthetic routes based on well-established transformations of pyridine systems. The choice between these routes depends on the availability of starting materials and the desired scale of the synthesis.

Strategy A: Selective N-Methylation of 2-Amino-4-methylpyridine

This is the most direct approach, beginning with the commercially available and structurally related precursor, 2-amino-4-methylpyridine (CAS 695-34-1).

Experimental Rationale: The primary challenge in this synthesis is achieving selective mono-methylation. Over-methylation can lead to the formation of the tertiary amine (N,N,4-trimethylpyridin-2-amine) and potentially the quaternary pyridinium salt. To mitigate this, the reaction must be performed under carefully controlled stoichiometric and thermal conditions. Using a strong, non-nucleophilic base like sodium hydride (NaH) first deprotonates the amine, creating a more nucleophilic anion that can then react with a methylating agent. This pre-formation of the anion allows for lower reaction temperatures and better control over the reaction compared to using a weaker base in situ.

Synthesis_A start 2-Amino-4-methylpyridine reagents 1. NaH (1.0 eq) 2. CH₃I (1.0 eq) in THF, 0°C to RT start->reagents Deprotonation workup Aqueous Workup & Purification (Chromatography) reagents->workup SN2 Methylation product N,4-Dimethylpyridin-2-amine workup->product

Caption: Workflow for Synthesis Strategy A via N-methylation.

Step-by-Step Protocol (Self-Validating System):

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) and suspend it in anhydrous tetrahydrofuran (THF).

  • Precursor Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2-amino-4-methylpyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Self-Validation Point: Hydrogen gas evolution should be observed, indicating the formation of the sodium amide salt. The reaction can be monitored by TLC to confirm consumption of the starting material.

  • Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Self-Validation Point: Monitor the reaction by TLC or LC-MS to track the formation of the desired product and check for any di-methylation byproducts.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure N,4-dimethylpyridin-2-amine.

Strategy B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This modern cross-coupling approach is an excellent alternative, particularly for creating analogue libraries, as it can be adapted for various amines. It starts with a halogenated pyridine.

Experimental Rationale: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds under relatively mild conditions, offering high functional group tolerance.[6] The choice of a palladium catalyst and a specialized phosphine ligand is critical for an efficient catalytic cycle. A strong, sterically hindered base like sodium tert-butoxide is used to deprotonate the amine in situ without competing as a nucleophile. This method avoids the high temperatures and harsh conditions often required for classical nucleophilic aromatic substitution (SₙAr) on electron-rich pyridine rings.

Synthesis_B start 2-Chloro-4-methylpyridine reagents Methylamine (CH₃NH₂) Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., NaOtBu) in Toluene, 100°C start->reagents Cross-Coupling Reaction workup Filtration, Extraction & Purification reagents->workup product N,4-Dimethylpyridin-2-amine workup->product

Caption: Workflow for Synthesis Strategy B via Buchwald-Hartwig amination.

Step-by-Step Protocol (Self-Validating System):

  • Inert Setup: In a glovebox or under a nitrogen atmosphere, add 2-chloro-4-methylpyridine (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents) to a dry reaction vessel.

  • Reagent Addition: Add anhydrous toluene, followed by a solution of methylamine (e.g., 2.0 M in THF, 1.2 equivalents).

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Self-Validation Point: The reaction progress should be monitored by LC-MS, checking for the consumption of the starting halide and the appearance of the product mass.

  • Cooling and Filtration: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Workup and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate N,4-dimethylpyridin-2-amine.

Applications in Medicinal Chemistry and Drug Discovery

The true value of N,4-dimethylpyridin-2-amine lies in its potential as a scaffold or building block in drug discovery. The 2-aminopyridine core is prevalent in drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][7]

Case Study: Nitric Oxide Synthase (iNOS) Inhibition Research has identified 2-amino-4-methylpyridine as a potent, non-selective inhibitor of nitric oxide synthase (NOS) enzymes.[8] Furthermore, analogues with substitutions at the 6-position have been synthesized to improve potency and selectivity, with some being developed as PET imaging agents for iNOS.[8][9]

Hypothesis and Rationale: N,4-dimethylpyridin-2-amine is a logical next-generation candidate for screening in iNOS inhibition assays. The N-methyl group could subtly alter the binding pose within the enzyme's active site, potentially leading to improved selectivity for iNOS over the constitutive isoforms (nNOS and eNOS). Avoiding inhibition of eNOS is particularly important to prevent side effects like elevated blood pressure.[8]

Drug_Discovery cluster_0 Scaffold-Based Design cluster_1 Screening Cascade Core 2-Aminopyridine Core P1 Parent Compound (2-Amino-4-methylpyridine) Core->P1 R₁=CH₃, R₂=H P2 Target Molecule (N,4-Dimethylpyridin-2-amine) Core->P2 R₁=CH₃, R₂=CH₃ Assay Biological Screening (e.g., iNOS Inhibition Assay) P2->Assay Data Activity & Selectivity Data Assay->Data

Caption: Logic of using N,4-dimethylpyridin-2-amine in scaffold-based drug design.

Safety and Handling

No specific toxicity data for N,4-dimethylpyridin-2-amine is available. Therefore, safety precautions must be based on the hazard profiles of structurally similar compounds.

  • 2-Amino-4-methylpyridine: Toxic if swallowed and may cause skin and eye irritation.[10]

  • N,N-Dimethylpyridin-2-amine: Causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Recommended Handling Procedures:

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Routes of Exposure: Avoid inhalation, ingestion, and skin/eye contact.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Conclusion

N,4-dimethylpyridin-2-amine represents a promising but underutilized chemical entity. While it shares the privileged 2-aminopyridine scaffold of many successful drugs, its specific substitution pattern offers a unique opportunity for fine-tuning pharmacological properties. Based on established chemical principles, we have outlined reliable synthetic pathways and highlighted its potential as a key intermediate in the development of novel therapeutics, particularly in the area of selective iNOS inhibition. This guide serves as a foundational resource to encourage and enable further investigation into this valuable compound by the scientific community.

References

  • N,N-Dimethyl-4-aminopyridine - ChemBK. Available at: [Link]

  • The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchGate. Available at: [Link]

  • 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem. Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

  • 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem. Available at: [Link]

  • 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem. Available at: [Link]

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Chemical Properties of Cyclohexane, ethenyl- (CAS 695-12-5) - Cheméo. Available at: [Link]

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents.
  • CID 83999 | C8H12N5O6P - PubChem. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available at: [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents.
  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. Available at: [Link]

  • 2-Fluoro-N, N-dimethylpyridin-4-amine, min 97%, 100 mg. Available at: [Link]

  • Chemical Properties of Chrysene-D12 (CAS 1719-03-5) - Cheméo. Available at: [Link]

  • Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Available at: [Link]

  • Hexane, 2,5-dichloro-2,5-dimethyl- | C8H16Cl2 - PubChem. Available at: [Link]

Sources

Technical Assessment: Physicochemical Profiling & Stability of N,4-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper Subject: N,4-Dimethylpyridin-2-amine (CAS: 3543-05-3) Intended Audience: Medicinal Chemists, Formulation Scientists, and Process Safety Engineers.[1]

Executive Summary: The "Trojan Horse" Ligand

N,4-Dimethylpyridin-2-amine (N,4-DMPA) serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and as a specialized ligand in palladium-catalyzed C-H activation chemistries.[1] While its pyridine core offers robust thermal stability, the molecule presents a specific duality:

  • The Solubility Paradox: It exhibits a steep pH-dependent solubility profile, behaving as a lipophile at physiological pH but highly soluble in gastric environments.[1]

  • The Nitrosamine Liability: As a secondary amine, N,4-DMPA is a direct precursor to N-nitroso species in the presence of trace nitrites—a critical quality attribute (CQA) in modern drug development following ICH M7(R1) guidelines.[1]

This guide provides a mechanistic breakdown of its physicochemical behavior and establishes self-validating protocols for its characterization.[1]

Physicochemical Characterization

Structural Analysis & Basicity

The molecule features a pyridine ring substituted at the 2-position with a methylamino group and at the 4-position with a methyl group.[1]

  • Electronic Effect: The electron-donating methyl group at C4 and the amino group at C2 significantly increase the electron density of the pyridine ring nitrogen compared to unsubstituted pyridine.[1]

  • Basicity (pKa): The ring nitrogen is the primary protonation site. While 2-aminopyridine has a pKa of ~6.86, the inductive effect of the additional methyl groups shifts the pKa of N,4-DMPA to approximately 7.3–7.8 .[1]

  • Implication: In neutral buffers (pH 7.4), a significant fraction exists as the neutral free base, limiting aqueous solubility. In acidic media (pH < 5), it protonates to the pyridinium cation, drastically increasing solubility.

Solubility Profile

The following data summarizes the solubility behavior based on structural analogs and calculated partition coefficients (cLogP ~1.4).

Solvent SystemSolubility ClassificationMechanistic Rationale
Water (pH 7.0) Sparingly Soluble (< 1 mg/mL)Neutral form dominates; hydrophobic methyl groups reduce hydration.[1]
0.1 N HCl (pH 1.0) Highly Soluble (> 50 mg/mL)Formation of the pyridinium chloride salt.
DMSO Freely Soluble (> 100 mg/mL)High dipole moment match; standard for stock solutions.[1]
Dichloromethane SolubleLipophilic interaction with the aromatic core.[1]
Methanol Freely SolubleH-bonding capability of the secondary amine.[1]

Stability & Degradation Pathways

The Nitrosamine Risk (Critical Safety Attribute)

The most significant risk associated with N,4-DMPA is its secondary amine moiety (


).[1] In the presence of nitrosating agents (nitrites in excipients, solvents, or water), it readily forms N-nitroso-N,4-dimethylpyridin-2-amine .[1]

Mechanism:

  • Acidic conditions generate the nitrosonium ion (

    
    ).[1]
    
  • Electrophilic attack on the lone pair of the exocyclic amine nitrogen.[1]

  • Loss of a proton yields the stable nitrosamine.[1]

Oxidative Instability

While the pyridine ring is resistant to oxidation, the exocyclic nitrogen and the ring nitrogen are susceptible to N-oxide formation under forcing conditions (e.g., concentrated peroxides).

  • Pathway A: Oxidation of Ring Nitrogen

    
     N-oxide (common metabolite/degradant).[1]
    
  • Pathway B: Oxidation of Methyl groups

    
     Carboxylic acids (requires harsh conditions, e.g., 
    
    
    
    ).
Visualizing the Degradation Logic

DegradationPathways cluster_Nitrosation Nitrosation (High Risk) cluster_Oxidation Oxidation (Medium Risk) Molecule N,4-Dimethylpyridin-2-amine Nitrosonium Nitrosonium Ion (NO+) Molecule->Nitrosonium Nucleophilic Attack NOxide Pyridine N-Oxide Derivative Molecule->NOxide N-Oxidation Nitrite Trace Nitrite (NO2-) + Acid (H+) Nitrite->Nitrosonium Activation Nitrosamine N-Nitroso-N,4-dimethylpyridin-2-amine (Mutagenic Impurity) Nitrosonium->Nitrosamine Substitution Peroxide Peroxides / O2 (Stress) Peroxide->NOxide

Caption: Mechanistic pathways for Nitrosation (Red) and Oxidation (Green).[1] The secondary amine is the critical locus for mutagenic impurity formation.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment

Rationale: Kinetic solubility (DMSO spike) often overestimates solubility due to supersaturation. This equilibrium method provides data relevant to formulation.

Reagents: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

Workflow:

  • Preparation: Add excess N,4-DMPA solid (~10 mg) to 2 mL microcentrifuge tubes containing 1 mL of each buffer.

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (to remove suspended micro-particles).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

  • pH Verification: Measure the final pH of the supernatant. Note: The basicity of the amine may shift the buffer pH.

Protocol B: Forced Degradation (Stress Testing)

Rationale: To validate stability-indicating analytical methods and identify degradation products.[1]

Stress ConditionProcedureSampling Timepoints
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat to 60°C.0, 4, 8, 24 Hours
Base Hydrolysis Dissolve in 0.1 N NaOH. Heat to 60°C.0, 4, 8, 24 Hours
Oxidation Add 3%

to solution at RT.
0, 1, 4, 24 Hours
Photostability Expose solid/solution to 1.2 million lux-hours (ICH Q1B).[1]End of cycle

Analysis: Inject samples onto HPLC-DAD/MS. Look for:

  • Mass shift +16 Da (N-Oxide).[1]

  • Mass shift +29 Da (N-Nitroso, if nitrites present—Control required).[1]

Workflow Visualization: Solubility & Stability Logic

ExperimentalWorkflow cluster_Solubility Protocol A: Solubility cluster_Stability Protocol B: Stress Testing Start Start: N,4-DMPA Sample Step1 Excess Solid + Buffer (pH 1.2 - 7.4) Start->Step1 Stress1 Acid/Base/Oxidation Start->Stress1 Step2 Equilibrate 24h @ 37°C Step3 Filter & HPLC-UV Step2->Step3 Stress2 Quench Reaction Stress1->Stress2 Stress3 LC-MS Analysis (Detect M+16, M+29) Stress2->Stress3

Caption: Parallel workflows for defining the "Availability" (Solubility) and "Liability" (Stability) of the compound.

Handling and Storage Recommendations

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to atmospheric

    
     (carbamate formation) and moisture.
    
  • Container: Amber glass vials to prevent potential photodegradation.

  • Safety: Avoid contact with Nitrites. Do not use sodium nitrite in steps immediately preceding or following the handling of this compound without rigorous quenching (e.g., with Ascorbic Acid) to prevent nitrosamine formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine (Analogous Structure).[1] Retrieved from [Link]

  • European Medicines Agency (2020). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to N,4-dimethylpyridin-2-amine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,4-dimethylpyridin-2-amine is a strategically important heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique electronic and structural features—a nucleophilic exocyclic amine, a basic pyridine ring nitrogen, and a methyl group for steric and electronic modulation—make it a versatile scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its synthesis, core reactivity, and applications. We delve into detailed, validated protocols for its use in cornerstone reactions like palladium-catalyzed cross-coupling and explore its potential in drug discovery through a case study inspired by analogous structures. This document is intended to serve as a practical resource, bridging fundamental chemical principles with field-proven applications for professionals engaged in chemical innovation.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics. Its ability to act as a hydrogen bond acceptor and its capacity for substitution at multiple vectors allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. 2-Aminopyridines, in particular, are a critical subclass, offering a dual nucleophilic character that enables a diverse range of chemical transformations for library synthesis and lead optimization.[1]

N,4-dimethylpyridin-2-amine emerges as a building block of specific interest. The N-methylation of the exocyclic amine prevents unwanted side reactions (e.g., acylation or sulfonylation) and can enhance metabolic stability by blocking N-dealkylation pathways. The C4-methyl group provides a subtle yet significant electronic and steric handle, influencing the molecule's overall conformation and interaction with biological targets.

Core Properties and Characterization

A thorough understanding of the molecule's fundamental properties is critical for its effective use in synthesis.

Physicochemical Data

The key properties of N,4-dimethylpyridin-2-amine are summarized below. Data for closely related and commercially available analogs are included for context and predictive assessment.

PropertyN,4-dimethylpyridin-2-amine2-Amino-4-methylpyridine (Analog)4-(Dimethylamino)pyridine (Isomer)Source(s)
CAS Number 45699-12-5695-34-11122-58-3[BLD Pharm]
Molecular Formula C₇H₁₀N₂C₆H₈N₂C₇H₁₀N₂[BLD Pharm]
Molecular Weight 122.17 g/mol 108.14 g/mol 122.17 g/mol [BLD Pharm]
Appearance - (Typically an oil or low-melting solid)White to light yellow powder/crystalColorless to beige crystalline solid[Tokyo Chemical Industry], [PubChem]
Melting Point Not widely reported98.0 to 101.0 °C109-111 °C[Tokyo Chemical Industry]
Boiling Point Not widely reported230 °C229 °C[Tokyo Chemical Industry]
Storage 2-8°C, Sealed in dry, Keep in dark placeRoom Temperature, HygroscopicAmbient[BLD Pharm]

Synthesis of the Building Block: A Proposed Protocol

While numerous methods exist for synthesizing substituted 2-aminopyridines, a common and reliable strategy involves the selective N-alkylation of a readily available precursor, 2-amino-4-methylpyridine.[2] Reductive amination offers a high-yielding and clean approach to achieve mono-methylation.

Proposed Synthesis via Reductive Amination

This protocol is a self-validating system designed for high selectivity and straightforward purification.

Causality Behind Experimental Choices:

  • Reagents: Formaldehyde is the methyl source. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is milder and more selective for iminium ions over ketones or aldehydes than other hydrides like NaBH₄, minimizing side reactions.

  • Solvent: Dichloroethane (DCE) is an excellent solvent for both the reactants and the STAB reagent, facilitating a homogenous reaction.

  • Control: The reaction is run at room temperature to maintain selectivity and prevent over-alkylation. Acetic acid acts as a catalyst to promote the formation of the intermediate iminium ion.

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Protocol:

  • To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in DCE, add formaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour. An intermediate iminium ion will form.

  • Validation Checkpoint 1: A TLC analysis (e.g., 50% Ethyl Acetate/Hexanes) should show the consumption of the starting amine and the formation of a new, more polar spot corresponding to the iminium or a related adduct.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic reaction and prevents temperature spikes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the intermediate is fully consumed.

  • Validation Checkpoint 2: The final TLC should show a single major product spot, less polar than the iminium intermediate.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution. Rationale: This neutralizes the acetic acid and quenches any remaining STAB.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N,4-dimethylpyridin-2-amine.

Core Reactivity and Synthetic Applications

The utility of N,4-dimethylpyridin-2-amine stems from its predictable reactivity, primarily in forming C-C and C-N bonds, which are fundamental transformations in drug development.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

To be used in cross-coupling, the building block must first be halogenated, typically at the C5 or C3 position. The resulting halo-N,4-dimethylpyridin-2-amine is an ideal substrate for reactions like the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthesis for its reliability and functional group tolerance.[3][4]

Workflow for Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification A 5-Bromo-N,4-dimethyl- pyridin-2-amine Setup 1. Assemble Reactants Under Inert Atmosphere (N2/Ar) A->Setup B Arylboronic Acid (R-B(OH)2) B->Setup C Pd Catalyst (e.g., Pd(PPh3)4) C->Setup D Base (e.g., Na2CO3, K3PO4) D->Setup E Solvent (e.g., Toluene/H2O, Dioxane) E->Setup Reaction 2. Heat Mixture (e.g., 80-100 °C) Setup->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Quench 4. Aqueous Workup (Phase Separation) Monitor->Quench Purify 5. Chromatography Quench->Purify Product Final Product: 5-Aryl-N,4-dimethyl- pyridin-2-amine Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar aminopyridines and is designed for high reproducibility.[3][5]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive and can be oxidized to an inactive Pd(II) state. An inert atmosphere is essential to preserve catalytic activity.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available Pd(0) source suitable for a wide range of aryl halides.

  • Base: Sodium carbonate is a moderately strong inorganic base. It is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.[4]

  • Solvent System: A biphasic solvent system like Toluene/Ethanol/Water allows all components—the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base—to interact at the interface, facilitating the reaction.

Materials:

  • 5-Bromo-N,4-dimethylpyridin-2-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

Step-by-Step Protocol:

  • In a reaction vessel, combine 5-bromo-N,4-dimethylpyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed Toluene/Ethanol solvent mixture via syringe, followed by the degassed aqueous Na₂CO₃ solution.

  • Validation Checkpoint 1: The mixture should be a biphasic suspension. Upon heating, it may become more homogenous.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction by LC-MS or TLC. The disappearance of the starting aryl bromide is the primary indicator of completion.

  • Validation Checkpoint 2: LC-MS analysis should show a major peak corresponding to the mass of the desired coupled product.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue via flash column chromatography to obtain the pure 5-aryl-N,4-dimethylpyridin-2-amine product.

Case Study: Application in Medicinal Chemistry

The 2-amino-4-methylpyridine scaffold is a known inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[6][7] By using N,4-dimethylpyridin-2-amine as a starting point, medicinal chemists can explore how N-methylation impacts potency, selectivity, and pharmacokinetic properties.

Hypothetical Drug Discovery Workflow

A Start: N,4-dimethyl- pyridin-2-amine Scaffold B Step 1: Library Synthesis (e.g., Suzuki Coupling) A->B Introduce Diversity C Step 2: In Vitro Screening (iNOS Enzyme Assay) B->C Test Biological Activity D Hit Identification (Potent Compounds) C->D Identify Active Molecules E Step 3: Lead Optimization (ADME Profiling, Selectivity) D->E Improve Drug-like Properties E->B Iterative Design F Preclinical Candidate E->F Select Best Compound

Caption: Iterative cycle of drug discovery using the building block.

Rationale for Use in iNOS Inhibition:

  • Scaffold Hopping: Starting from the known 2-amino-4-methylpyridine iNOS inhibitor, using the N,4-dimethylated version is a classic "scaffold hop" strategy.[6]

  • Improved ADME Properties: The N-methyl group can block a potential site of metabolism (N-glucuronidation or oxidation), potentially increasing the compound's half-life in vivo. It also slightly increases lipophilicity, which can affect cell permeability and oral absorption.

  • Modified Binding Interactions: The methyl group on the exocyclic nitrogen removes a hydrogen bond donor. This can be beneficial if the donor is creating an unfavorable interaction in the binding pocket or, conversely, detrimental if the hydrogen bond is critical for potency. This is a key hypothesis to be tested through synthesis and screening.

Safety, Handling, and Storage

N,4-dimethylpyridin-2-amine and its precursors can be hazardous. The related compound 4-(Dimethylamino)pyridine (DMAP) is classified as toxic if swallowed and fatal in contact with skin.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is a common choice).

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[8] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. [BLD Pharm] The material is often stored at 2-8°C to ensure long-term stability.

  • In case of exposure:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

Conclusion

N,4-dimethylpyridin-2-amine is a high-value building block that provides chemists with a robust platform for molecular innovation. Its strategic methylation offers distinct advantages in modulating pharmacokinetic properties and exploring structure-activity relationships. Through well-established synthetic methodologies like palladium-catalyzed cross-coupling, this scaffold can be efficiently incorporated into diverse chemical libraries, accelerating the discovery of new therapeutics and functional materials. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential.

References

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Katritzky, A. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(8), 197-205. Available at: [Link]

  • Google Patents. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Wang, G-W., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(7), 2595-2613. Available at: [Link]

  • Van der Boom, T., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2219–2226. Available at: [Link]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(10), 3136–3147. Available at: [Link]

  • Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (12), 1959-1964. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (2018). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • ResearchGate. (2022). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(23), 15915-15931. Available at: [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research, 2011(11), 628–629. Available at: [Link]

  • PubChem. (n.d.). N,4-dimethylpyridin-2-amine. Retrieved from [Link]

Sources

Computational Studies of Substituted Pyridine Compounds: A Multiscale Modeling Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Studies of Substituted Pyridine Compounds Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Pyridine scaffolds are ubiquitous in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. Their electronic versatility—acting as both hydrogen bond acceptors and π-deficient aromatics—makes them ideal candidates for structure-activity relationship (SAR) tuning. This guide outlines a rigorous computational framework for modeling substituted pyridines, moving from quantum mechanical (QM) descriptions of electronic structure to molecular mechanics (MM) simulations of protein-ligand binding. We prioritize protocols that minimize error propagation in pKa prediction and binding free energy estimation.

Electronic Structure & Reactivity: The DFT Protocol

The reactivity of substituted pyridines is governed by the electron density distribution on the nitrogen atom (nucleophilicity) and the ring carbons (electrophilic susceptibility). Accurate modeling requires Density Functional Theory (DFT) calibrated for heteroaromatic systems.

Functional and Basis Set Selection

For ground-state geometry optimizations of pyridine derivatives, the B3LYP hybrid functional remains a workhorse, but it often underestimates barrier heights in reaction mechanisms.

  • Recommendation: Use M06-2X or ωB97X-D for reactivity studies. These functionals account for medium-range correlation energy and dispersion forces, which are critical when bulky substituents (e.g., tert-butyl, phenyl) induce steric strain or π-stacking interactions.

  • Basis Set: A minimum of 6-311+G(d,p) is required.[1][2] The diffuse functions (+) are non-negotiable for describing the lone pair on the pyridine nitrogen and anionic intermediates.

Quantifying Substituent Effects

Substituents at the ortho, meta, and para positions alter the pyridine ring's electrostatic potential (ESP) and orbital energies.

  • Hammett Correlation: While experimental

    
     constants are useful, DFT allows for the calculation of "theoretical Hammett parameters" using Natural Bond Orbital (NBO) analysis.
    
  • Protocol: Calculate the NBO charge on the nitrogen (

    
    ). Electron-donating groups (EDGs) like 
    
    
    
    or
    
    
    increase negative charge density on
    
    
    , enhancing basicity and nucleophilicity. Electron-withdrawing groups (EWGs) like
    
    
    or
    
    
    deplete it.

Table 1: Computed Electronic Properties of 4-Substituted Pyridines (M06-2X/6-311+G(d,p))

Substituent (R)HOMO Energy (eV)NBO Charge (

)
Nucleophilicity Index (

)

-5.82-0.5423.85

-6.45-0.5102.98

-6.72-0.4952.50

-6.95-0.4782.10

-7.85-0.4301.05

Note: The Nucleophilicity Index (


) is derived from the HOMO energy relative to tetracyanoethylene (TCNE).
Visualization: Reactivity Workflow

The following diagram outlines the decision tree for characterizing pyridine reactivity.

ReactivityWorkflow Start Start: Substituted Pyridine Structure GeomOpt Geometry Optimization (M06-2X/6-311+G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Verify NImag=0) GeomOpt->FreqCalc Branch Analysis Type FreqCalc->Branch PathA Reactivity/Nucleophilicity Branch->PathA PathB Regioselectivity (SEAr/SNAr) Branch->PathB FMO FMO Analysis (HOMO/LUMO Gap) PathA->FMO NBO NBO Charge Analysis (Lone Pair Occupancy) PathA->NBO Fukui Fukui Functions (f+ / f- indices) PathB->Fukui Output Predict Reactive Site & Relative Rate FMO->Output NBO->Output Fukui->Output

Figure 1: QM workflow for predicting reactivity and site-selectivity in substituted pyridines.

Thermodynamics in Solution: The pKa Prediction Challenge

Accurate pKa prediction is the "holy grail" for pyridine-based drug design, as protonation state dictates solubility and receptor binding. Standard continuum solvation models often fail due to specific hydrogen bonding interactions with the pyridine nitrogen.

The Cluster-Continuum Model

To achieve accuracy within 0.5 pKa units, one must move beyond simple PCM (Polarizable Continuum Model) calculations. The Cluster-Continuum approach involves adding explicit water molecules to the first solvation shell.

Protocol:

  • Gas Phase: Calculate

    
     for the deprotonation reaction 
    
    
    
    .
  • Solvation: Calculate

    
     for both the neutral base (
    
    
    
    ) and conjugate acid (
    
    
    ).
    • Crucial Step: Include 1-3 explicit water molecules hydrogen-bonded to the nitrogen lone pair (for

      
      ) or the N-H proton (for 
      
      
      
      ).
  • Thermodynamic Cycle: Combine these values using the cycle equation:

    
    
    Where 
    
    
    
    .
Visualization: Thermodynamic Cycle

This diagram illustrates the thermodynamic cycle required for high-accuracy pKa calculations.

ThermodynamicCycle GasAcid BH+(g) (Gas Phase Acid) GasBase B(g) + H+(g) (Gas Phase Base) GasAcid->GasBase ΔG(gas) Deprotonation SolnAcid BH+(aq) (Solvated Acid) GasAcid->SolnAcid ΔG(solv) Conjugate Acid SolnBase B(aq) + H+(aq) (Solvated Base) GasBase->SolnBase ΔG(solv) Base + Proton SolnAcid->SolnBase ΔG(soln) Dissociation

Figure 2: Thermodynamic cycle linking gas-phase QM calculations to aqueous pKa values.

Spectroscopic Validation: NMR Prediction

Verifying the structure of substituted pyridines, especially regioisomers, is best done via NMR. Computational prediction of chemical shifts (GIAO method) can resolve ambiguities between 2,3-substituted vs 2,5-substituted isomers.

Methodology:

  • Conformational Search: Use CREST (Conformer-Rotamer Ensemble Sampling Tool) to generate conformers.[3] Pyridine substituents like methoxy or ethyl groups have multiple minima.

  • Optimization: Optimize all conformers within 3 kcal/mol of the global minimum at the B3LYP/6-31G(d) level with implicit solvent (e.g., chloroform).

  • NMR Calculation: Perform GIAO (Gauge-Including Atomic Orbital) calculations.

  • Boltzmann Weighting: Average the chemical shifts based on the Boltzmann population of each conformer.

    
    
    Reference: This approach aligns with the protocols described by Willoughby et al. for structure elucidation.
    

Applied Drug Discovery: Docking & Dynamics

Pyridine derivatives are privileged scaffolds in kinase inhibition (e.g., CDK2, CDK4/6 inhibitors). The pyridine nitrogen often acts as a key acceptor in the hinge region of the kinase ATP-binding pocket.

Molecular Docking Protocol

When docking pyridine derivatives, the protonation state is the variable most likely to introduce error.

  • Preparation: Use LigPrep or open-source equivalents (RDKit/OpenBabel) to generate states at pH 7.4 ± 1.0. Note that 2-aminopyridines are often protonated at the ring nitrogen, not the exocyclic amine.

  • Grid Generation: Center the grid on the hinge region (e.g., residues Leu83 in CDK2).

  • Constraints: Apply a hydrogen bond constraint to the hinge residue if the pyridine nitrogen is designed to interact there.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations (100 ns+) are required to verify the stability of the pyridine-hinge interaction.

  • Force Field: Use CHARMM General Force Field (CGenFF) or GAFF2 for the ligand. These force fields have well-parameterized dihedral terms for pyridine-aryl rotations.

  • Analysis: Monitor the distance between the pyridine nitrogen and the backbone NH of the hinge residue. A stable H-bond should exhibit a distance < 3.5 Å for >60% of the simulation time.

CADDWorkflow LigandPrep Ligand Preparation (pKa & Tautomer Gen) Docking Molecular Docking (H-bond Constraints) LigandPrep->Docking TargetPrep Target Preparation (Kinase Hinge Region) TargetPrep->Docking Filter Pose Selection (Score < -8.0 kcal/mol) Docking->Filter MD MD Simulation (100ns) (GROMACS/AMBER) Filter->MD Top Poses Analysis Binding Free Energy (MM-GBSA) MD->Analysis

Figure 3: Integrated CADD workflow for pyridine-based kinase inhibitors.

References

  • Casasnovas, R., et al. (2009). "Theoretical pKa calculations of substituted pyridines." Journal of Physical Chemistry A.

  • Shields, G. C., & Seybold, P. G. (2013). "Computational Approaches for the Prediction of pKa Values." CRC Press.[4]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). "A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts." Nature Protocols.

  • Sotelo, E., et al. (2002). "Pyridazines and Pyridines as CDK Inhibitors: Molecular Modeling Studies." Bioorganic & Medicinal Chemistry.

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N,4-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-dimethylpyridin-2-amine is a substituted aminopyridine whose direct biological mechanism of action is not extensively documented in publicly available literature. Primarily recognized as a chemical intermediate in synthetic chemistry, its structural relationship to the broader class of aminopyridines provides a strong foundation for hypothesizing its potential pharmacological activities.[1][2] This guide synthesizes the known biological effects of analogous compounds to propose a putative mechanism of action for N,4-dimethylpyridin-2-amine, focusing on its likely role as a modulator of voltage-gated ion channels. Furthermore, we present a comprehensive, field-proven framework for the systematic investigation of this molecule's mechanism of action, from initial in silico screening to definitive electrophysiological and cellular assays. This document serves as a technical blueprint for researchers aiming to elucidate the pharmacological profile of this and other novel aminopyridine derivatives.

Introduction: The Aminopyridine Scaffold

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and demonstrating a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory effects.[3] The aminopyridine subclass, characterized by a pyridine ring substituted with one or more amine groups, has garnered significant attention for its potent neuromodulatory effects.[4][5]

The most well-characterized aminopyridine, 4-aminopyridine (4-AP), is a non-selective blocker of voltage-gated potassium (Kv) channels.[6][7][8] By inhibiting these channels, 4-AP prolongs the action potential duration, leading to an increase in neurotransmitter release at the presynaptic terminal. This mechanism underpins its therapeutic use in improving motor function in patients with multiple sclerosis.[9][10] Other studies have suggested that aminopyridines may also directly modulate high voltage-activated calcium channels (HVACCs), further enhancing neurotransmitter release.[9]

Given this precedent, it is logical to hypothesize that N,4-dimethylpyridin-2-amine, by virtue of its core aminopyridine structure, may exhibit similar ion channel modulatory activity. The presence and position of the methyl groups are expected to influence its potency, selectivity, and pharmacokinetic properties compared to unsubstituted aminopyridines.

Postulated Mechanism of Action: A Focus on Ion Channel Modulation

Based on the established pharmacology of structurally related aminopyridines, the primary hypothesized mechanism of action for N,4-dimethylpyridin-2-amine is the modulation of voltage-gated ion channels .

Primary Hypothesis: Blockade of Voltage-Gated Potassium (Kv) Channels

The most probable mechanism is the blockade of Kv channels. Aminopyridines are known to physically occlude the pore of these channels, thereby preventing the efflux of potassium ions that is necessary for the repolarization of the neuronal membrane.

  • Molecular Interaction: The positively charged pyridinium nitrogen at physiological pH is thought to interact with the selectivity filter of the Kv channel. The dimethylamino group at the 2-position and the methyl group at the 4-position would likely influence the binding affinity and kinetics.

  • Physiological Consequence: Inhibition of Kv channels leads to a broadening of the action potential. This prolonged depolarization of the presynaptic terminal keeps voltage-gated calcium channels open for a longer duration, leading to increased calcium influx and enhanced neurotransmitter release.

Secondary Hypothesis: Potentiation of High Voltage-Activated Calcium (HVAC) Channels

Research has indicated that some aminopyridines can directly potentiate HVACCs, independent of their Kv channel blocking activity.[9]

  • Molecular Interaction: This interaction is thought to occur at the intracellular beta subunit of the calcium channel.

  • Physiological Consequence: Direct potentiation of HVACCs would also lead to increased presynaptic calcium concentration and enhanced neurotransmitter release.

The following diagram illustrates the potential dual mechanism of action at a presynaptic terminal.

Putative_Mechanism_of_Action Figure 1: Hypothesized Dual Mechanism of N,4-dimethylpyridin-2-amine cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound N,4-dimethylpyridin-2-amine Kv_Channel Voltage-Gated K+ Channel (Kv) Pore Compound->Kv_Channel Blockade Ca_Channel High Voltage-Activated Ca2+ Channel (HVAC) Pore Compound->Ca_Channel Potentiation Membrane Kv_Channel:s->Membrane K+ Efflux (Repolarization) Vesicles Synaptic Vesicles (Neurotransmitters) Ca_Channel:s->Vesicles Ca2+ Influx NT Neurotransmitters Vesicles->NT Exocytosis Receptors Receptors NT->Receptors Binding

Caption: Hypothesized dual mechanism of N,4-dimethylpyridin-2-amine.

A Framework for Elucidating the Mechanism of Action

To rigorously test these hypotheses, a multi-tiered experimental approach is necessary. The following workflow is designed to systematically characterize the molecular target and cellular effects of N,4-dimethylpyridin-2-amine.

Experimental_Workflow Figure 2: Experimental Workflow for MoA Elucidation start Start: N,4-dimethylpyridin-2-amine in_silico Tier 1: In Silico & Physicochemical Analysis - Molecular Docking (Kv, HVAC channels) - ADME-Tox Prediction start->in_silico in_vitro Tier 2: In Vitro Target Engagement - Radioligand Binding Assays - Automated Patch Clamp (Ion Channels) in_silico->in_vitro Hypothesis Generation cell_based Tier 3: Cell-Based Functional Assays - FLIPR (Ca2+ Flux) - Neurotransmitter Release Assays in_vitro->cell_based Target Validation ex_vivo Tier 4: Ex Vivo Tissue Assays - Brain Slice Electrophysiology cell_based->ex_vivo Physiological Relevance conclusion Conclusion: Elucidated Mechanism of Action ex_vivo->conclusion Confirmation

Caption: A tiered experimental approach to defining the mechanism of action.

Tier 1: In Silico and Physicochemical Profiling

The objective of this initial phase is to predict the most likely biological targets and to assess the drug-like properties of the compound.

Protocol: Molecular Docking

  • Protein Structure Preparation: Obtain crystal structures of relevant ion channel subunits (e.g., Kv1.1, Kv1.2, Cav2.2) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of N,4-dimethylpyridin-2-amine. Assign partial charges and define rotatable bonds.

  • Docking Simulation: Use software such as AutoDock Vina or Schrödinger's Glide to dock the ligand into the putative binding sites of the prepared protein structures (e.g., the central pore of Kv channels).

  • Analysis: Analyze the resulting poses and docking scores. A lower binding energy suggests a more favorable interaction. This provides a rank-ordering of potential targets.

Tier 2: In Vitro Target Engagement

This tier aims to confirm direct binding to the targets predicted in Tier 1 and to quantify the functional effect on ion channel activity.

Protocol: Automated Patch Clamp Electrophysiology

This high-throughput method provides detailed information on ion channel modulation.

  • Cell Line Preparation: Use a stable cell line expressing the human Kv channel of interest (e.g., HEK293 cells expressing Kv1.2).

  • Assay Preparation: Plate the cells onto the specialized microfluidic chip of an automated patch-clamp system (e.g., Sophion QPatch or Nanion SyncroPatch).

  • Whole-Cell Configuration: The system will automatically establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage step protocol to elicit Kv channel currents.

  • Compound Application: Apply increasing concentrations of N,4-dimethylpyridin-2-amine to the cells.

  • Data Analysis: Measure the peak current at each concentration and plot a concentration-response curve to determine the IC50 value.

Table 1: Hypothetical In Vitro Data for N,4-dimethylpyridin-2-amine

TargetAssay TypePredicted Outcome (IC50/EC50)
Kv1.1Automated Patch Clamp150 µM
Kv1.2Automated Patch Clamp250 µM
Cav2.2 (N-type)Automated Patch Clamp> 500 µM (No significant block)
Cav2.2 (N-type)FLIPR Ca2+ Flux75 µM (Potentiation)
Tier 3: Cell-Based Functional Assays

These assays measure the downstream cellular consequences of target engagement in a more physiological context.

Protocol: Neurotransmitter Release Assay

This assay will determine if the compound enhances neurotransmitter release from cultured neurons.

  • Neuronal Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) and load them with a fluorescent neurotransmitter sensor or [3H]-labeled neurotransmitter (e.g., [3H]-glutamate).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of N,4-dimethylpyridin-2-amine.

  • Depolarization: Stimulate neurotransmitter release by depolarization with an elevated potassium solution.

  • Quantification: Measure the amount of released neurotransmitter using a fluorescence plate reader or liquid scintillation counting.

  • Analysis: Compare the amount of release in compound-treated cells versus vehicle-treated controls to determine the EC50 for release potentiation.

Conclusion and Future Directions

While N,4-dimethylpyridin-2-amine is primarily documented as a synthetic intermediate, its structural analogy to known ion channel modulators strongly suggests a potential for biological activity. The proposed mechanism centers on the blockade of voltage-gated potassium channels and possible potentiation of calcium channels, leading to enhanced neuronal excitability and neurotransmitter release.

The experimental framework outlined in this guide provides a robust and systematic approach to validate these hypotheses. Successful execution of these studies will not only elucidate the specific mechanism of action of N,4-dimethylpyridin-2-amine but also contribute to a deeper understanding of the structure-activity relationships within the broader aminopyridine class. This knowledge is invaluable for the rational design of novel therapeutics targeting ion channels for a variety of neurological disorders.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis.
  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
  • Wikipedia. (n.d.). 4-Dimethylaminopyridine.
  • PubMed. (2009, December 25).
  • YouTube. (2020, April 16). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis.
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • NIH. (n.d.). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Neurology Neuroimmunology & Neuroinflammation. (2021, March 2). Neuroprotective Properties of 4-Aminopyridine.
  • Tocris Bioscience. (n.d.). 4-Aminopyridine.
  • PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of N,4-Dimethylpyridin-2-amine via N-Oxide Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, regioselective synthesis of N,4-dimethylpyridin-2-amine (also known as 2-(methylamino)-4-picoline) starting from commercially available 4-picoline .

While direct alkylation of 2-amino-4-picoline is theoretically possible, it frequently results in non-selective poly-alkylation (yielding tertiary amines and quaternary ammonium salts) and ring nitrogen alkylation. To ensure high purity and regiocontrol, this protocol utilizes an Activation-Substitution strategy :

  • Activation: Oxidation of the pyridine nitrogen to the N-oxide.

  • Functionalization: Regioselective chlorination at the 2-position via rearrangement.

  • Substitution: Nucleophilic aromatic substitution (

    
    ) with methylamine.
    

This guide prioritizes safety—specifically regarding the handling of phosphorus oxychloride (


)—and provides self-validating analytical checkpoints.

Synthetic Pathway & Logic

The synthesis relies on the "push-pull" electronic effects introduced by the N-oxide moiety. The N-oxide activates the ring towards nucleophilic attack at the 2-position after activation with an electrophilic chlorinating agent.

Pathway Visualization

G Start 4-Picoline (Starting Material) Step1 Step 1: N-Oxidation (H2O2 / AcOH) Start->Step1 Inter1 4-Picoline N-Oxide (Activated Intermediate) Step1->Inter1 80-90% Yield Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 2-Chloro-4-picoline (Electrophilic Scaffold) Step2->Inter2 Regioselective Rearrangement Step3 Step 3: SnAr Amination (MeNH2 / EtOH, 130°C) Inter2->Step3 Final N,4-Dimethylpyridin-2-amine (Target) Step3->Final Nucleophilic Substitution

Figure 1: Synthetic workflow demonstrating the activation-substitution strategy.

Detailed Protocols

Step 1: Synthesis of 4-Picoline N-Oxide

Objective: Activate the pyridine ring. Mechanism: Electrophilic oxidation of the nitrogen lone pair.

ParameterSpecification
Reagents 4-Picoline (1.0 eq), 30%

(2.5 eq), Glacial Acetic Acid (Solvent)
Temperature 70–80 °C
Time 12–16 Hours
Key Safety Peroxide concentration monitoring; Exothermic reaction.[1]

Protocol:

  • Dissolve 4-picoline (100 mmol) in glacial acetic acid (50 mL).

  • Add 30% hydrogen peroxide (15 mL) dropwise at room temperature.

  • Heat the mixture to 70°C. After 4 hours, add a second portion of

    
     (10 mL) to push conversion.
    
  • Maintain at 70–80°C overnight (12h).

  • Validation Point: Check TLC (MeOH:DCM 1:9). The N-oxide is significantly more polar (lower

    
    ) than the starting material.
    
  • Workup: Concentrate under reduced pressure to remove acetic acid (azeotrope with toluene if necessary). Neutralize the residue with solid

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Yield Expectation: 85–95% (Off-white solid/oil).

Step 2: Synthesis of 2-Chloro-4-methylpyridine

Objective: Install a leaving group at the 2-position. Mechanism: Reissert-Henze type rearrangement involving the formation of a chloro-phosphonium intermediate followed by nucleophilic attack by chloride.

CRITICAL SAFETY WARNING: This step involves


. Contact with water generates HCl gas and heat. Quenching requires a specific protocol to avoid delayed explosions.
ParameterSpecification
Reagents 4-Picoline N-oxide (1.0 eq),

(3.0 - 5.0 eq)
Temperature Reflux (105–110 °C)
Time 4–6 Hours
Apparatus Round bottom flask, reflux condenser,

drying tube or

line.

Protocol:

  • Place 4-picoline N-oxide (50 mmol) in a dry flask.

  • Add

    
     (250 mmol) slowly at room temperature (exothermic).
    
  • Heat to reflux for 4–6 hours. The solution will turn dark.

  • Validation Point: TLC (Ethyl Acetate:Hexane 1:4). Product is less polar than the N-oxide.

  • Quenching (The "Reverse Quench" Method):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via vacuum distillation if possible (recommended).
      
    • Pour the residual oil slowly into a stirred mixture of ice and aqueous ammonia or ice and sodium acetate .

    • Why? Adding water to the flask can cause a runaway exotherm. Pouring the reaction into the quench controls the heat.

  • Extraction: Extract with DCM (3x), wash with brine, dry, and concentrate.

  • Purification: Silica gel column chromatography (Hexane/EtOAc) or vacuum distillation.

  • Yield Expectation: 60–75% (Colorless to pale yellow liquid).

Step 3: Amination to N,4-Dimethylpyridin-2-amine

Objective: Displace the chloride with methylamine. Mechanism:


 (Nucleophilic Aromatic Substitution). Note that 2-chloropyridines are moderately reactive; thermal energy is required.
ParameterSpecification
Reagents 2-Chloro-4-methylpyridine (1.0 eq), Methylamine (33% in EtOH, 10.0 eq)
Vessel Pressure Tube / Autoclave (Essential)
Temperature 130 °C
Time 12–24 Hours

Protocol:

  • Charge a pressure tube (heavy-walled glass with Teflon screw cap) with 2-chloro-4-methylpyridine (10 mmol).

  • Add Methylamine solution (33% in Ethanol, 15 mL). A large excess is used to drive the equilibrium and scavenge HCl.

  • Seal the vessel tightly.

  • Heat to 130°C behind a blast shield.

    • Note: Aqueous methylamine can be used but often requires higher temperatures and may lead to hydrolysis byproducts (pyridones). Ethanolic solutions are superior.

  • Validation Point: LC-MS or TLC. Disappearance of the chloro-starting material.[2]

  • Workup: Cool to room temperature. Carefully open the seal (venting excess amine). Concentrate to remove ethanol.

  • Purification: Dissolve residue in 1M HCl (to protonate the product), wash with ether (removes non-basic impurities). Basify the aqueous layer with NaOH to pH > 12, extract with DCM, dry, and concentrate.

  • Yield Expectation: 80–90%.

Safety & Decision Matrix: POCl3 Quenching

The most hazardous step is the workup of the chlorination reaction. Improper quenching of


 leads to the accumulation of phosphorodichloridic acid, which can decompose violently later.

Safety Check Ready to Quench POCl3? Distill Step A: Vacuum Distill Excess POCl3 first Check->Distill Yes Prepare Step B: Prepare Ice/NH4OH or Ice/NaOAc Bath Distill->Prepare Action Step C: REVERSE QUENCH Drip Reaction Mixture INTO Bath Prepare->Action Monitor Monitor Temp < 20°C Action->Monitor Monitor->Action Temp Rising Done Proceed to Extraction Monitor->Done Stable

Figure 2: Critical safety workflow for quenching phosphorus oxychloride reactions.

Analytical Data Summary

Compound1H NMR (CDCl3, 400 MHz) Diagnostic PeaksLC-MS (ESI)
4-Picoline N-oxide

8.1 (d, 2H, H-2,6), 7.1 (d, 2H, H-3,5), 2.3 (s, 3H, Me)

2-Chloro-4-picoline

8.2 (d, 1H, H-6), 7.1 (s, 1H, H-3), 7.0 (d, 1H, H-5), 2.3 (s, 3H)

Target Product

8.0 (d, 1H, H-6), 6.3 (d, 1H, H-5), 6.2 (s, 1H, H-3), 2.9 (d, 3H, N-Me) , 2.2 (s, 3H, C-Me)

Troubleshooting & Expert Tips

  • Incomplete Chlorination: If the N-oxide remains after 4 hours, ensure the

    
     is of high quality (clear, not yellow/cloudy). Old 
    
    
    
    contains phosphoric acid which inhibits the reaction.
  • Low Yield in Amination: If conversion is low at 130°C, adding a catalytic amount of Copper(I) iodide (5 mol%) and L-proline (10 mol%) can accelerate the coupling (Ullmann-type conditions), although the thermal method is usually sufficient for methylamine.

  • Color Removal: Pyridine oxidations often yield dark tars. Filtration of the crude organic extracts through a short pad of silica gel or Celite before final purification vastly improves the appearance of the final product.

References

  • Organic Syntheses, Coll. Vol. 4, p.654 (1963). Oxidation of pyridines to N-oxides using H2O2/Acetic Acid.

  • BenchChem Technical Support. Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents? Chemical Science.[2] (Validating reactivity of 2-chloropyridines).

  • Katritzky, A. R., & Lagowski, J. M.Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide rearrangement chemistry).

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of N-Arylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylpyrimidin-2-amines

The N-arylpyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry and drug development. This privileged structure is present in a multitude of biologically active compounds, most notably in a class of targeted cancer therapeutics known as tyrosine kinase inhibitors (TKIs).[1][2] A prime example is Imatinib, a highly successful drug for the treatment of chronic myeloid leukemia (CML), which features this critical pharmacophore.[1][3][4] The pyrimidine ring acts as a versatile hydrogen-bonding unit, while the N-aryl group provides a vector for synthetic diversification, allowing for fine-tuning of a compound's pharmacological profile.

Traditionally, the synthesis of these derivatives was often achieved through multi-step sequences involving the condensation of guanidines with enones.[1] However, these methods can be limited by the availability of appropriately substituted starting materials. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of these vital compounds.[5][6] This powerful C-N bond-forming reaction offers a more direct, modular, and efficient route, accommodating a wide range of functional groups and enabling the rapid generation of diverse compound libraries for drug discovery.[7][8]

This guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-arylpyrimidin-2-amine derivatives, offering mechanistic insights, a comparative analysis of catalytic systems, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed N-arylation of amines, commonly known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis.[6] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (typically C-Cl or C-Br) of the 2-halopyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[9][10]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and is dependent on the solvent and the pKa of the amine.[11][12][13]

  • Reductive Elimination: The C-N bond is formed as the N-arylpyrimidin-2-amine product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][14]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and the formation of an imine from the amine.[15][16] The use of bulky, electron-rich phosphine ligands helps to promote the desired reductive elimination over this competing pathway.[17]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Py-X)(Amine) Intermediate Pd0->OA_Complex Oxidative Addition (+ 2-Halo-Pyrimidine) Amido_Complex L-Pd(II)(Py)(Amido) Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ Amine, - Base-H-X) Amido_Complex->Pd0 Reductive Elimination (+ N-Arylpyrimidin-2-amine) Product N-Arylpyrimidin-2-amine Amido_Complex->Product Pyrimidine 2-Halo-Pyrimidine Pyrimidine->OA_Complex Amine Amine Amine->OA_Complex Base Base Base->Amido_Complex

Figure 1. Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

Selecting the Optimal Catalytic System

The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, base, and solvent. These components are highly interdependent, and the optimal combination is substrate-specific.

Palladium Precatalysts

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols often favor the use of well-defined palladium precatalysts. These air-stable complexes contain the palladium in its active Pd(0) oxidation state or are readily reduced in situ, leading to more reliable and reproducible results.[10][18]

The Critical Role of Phosphine Ligands

The ligand is arguably the most crucial component of the catalytic system. For the N-arylation of electron-deficient heterocycles like pyrimidines, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[6][19]

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly general and effective for a wide range of aryl and heteroaryl chlorides and bromides.[17]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for coupling secondary amines with aryl chlorides.[9][17]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for coupling primary amines.[9][20]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bidentate ligand with a large bite angle, often used for challenging couplings.[1][21][22]
Choosing the Right Base and Solvent

The base plays a dual role in the catalytic cycle: it deprotonates the amine and facilitates the formation of the active catalyst. The choice of base is critical and often depends on the solvent.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base, particularly in nonpolar solvents like toluene or dioxane.[1][21]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be employed, often in polar aprotic solvents like DMF or DMSO.[11]

  • Solvent Choice: Toluene and dioxane are the most common solvents. The choice can influence the solubility of the reactants and the efficacy of the base.[11][12]

Experimental Protocols

General Considerations
  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Dry Solvents: Anhydrous solvents are crucial for optimal results. It is recommended to use freshly distilled or commercially available anhydrous solvents.

  • Reagent Purity: The purity of the starting materials, particularly the aryl halide and amine, is critical. Impurities can inhibit or poison the catalyst.

Protocol 1: General Procedure for the Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

This protocol is adapted from a general method for the synthesis of N-arylpyrimidin-2-amine derivatives and is suitable for a wide range of aryl amines.[1][21]

Protocol_Workflow start Start: Assemble Reactants setup Combine 2-chloropyrimidine derivative, palladium precatalyst, ligand, and base in a Schlenk flask. start->setup inert Evacuate and backfill with N₂ or Ar (3x). setup->inert add_reagents Add anhydrous toluene, followed by the aryl amine. inert->add_reagents reaction Heat the reaction mixture at reflux (e.g., 110 °C) under an inert atmosphere. add_reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature. Dilute with an organic solvent and wash with water and brine. monitoring->workup Upon completion purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification end End: Characterize Product purification->end

Figure 2. General experimental workflow for the synthesis.

Materials:

  • 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 mmol, 1 equiv)

  • Aryl amine (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-(pyridin-3-yl)pyrimidine, PdCl₂(PPh₃)₂, Xantphos, and NaOtBu.

  • Seal the flask with a septum and evacuate and backfill with nitrogen three times.

  • Add anhydrous toluene via syringe, followed by the aryl amine.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.

EntryAryl AmineProduct Yield (%)
1Aniline82%
24-Methoxyaniline75%
32-Naphthylamine31%
Yields are based on reported literature values and may vary.[1]

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents/solvents; Incorrect base/solvent combination.Use a palladium precatalyst; Ensure all reagents and solvents are pure and anhydrous; Screen different ligand, base, and solvent combinations.[15][23]
Formation of Side Products (e.g., Hydrodehalogenation) β-hydride elimination is competing with reductive elimination.Use a bulkier phosphine ligand (e.g., BrettPhos for primary amines); Lower the reaction temperature.[15]
Difficulty in Purification Complex reaction mixture; Product has similar polarity to starting materials.Optimize the reaction to improve conversion and minimize side products; Explore different chromatographic conditions or recrystallization.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylpyrimidin-2-amine derivatives. Its broad substrate scope, functional group tolerance, and operational simplicity have made it a preferred method in both academic and industrial settings. By understanding the underlying mechanism and the interplay between the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful transformation to accelerate the discovery and development of novel therapeutics.

References

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11951–11959. [Link]

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813–1826. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • New Drug Approvals. (2014). IMATINIB. [Link]

  • Amala, K., et al. (2012). A Facile Total Synthesis for Large-Scale Production of Imatinib Base. Organic Process Research & Development, 16(5), 897-901. [Link]

  • Fallah, E., & Zare, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183-19206. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • ResearchGate. (n.d.). Synthesis of imatinib mesylate. [Link]

  • Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link]

  • PubMed. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21693-21701. [Link]

  • Do, H.-Q. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Results in Chemistry, 5, 100806. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3120-3131. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2006). Recent Advances in Pd/C-Catalyzed Coupling Reactions. [Link]

  • Hethcox, J. C., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 87(17), 11467-11481. [Link]

  • ResearchGate. (2021). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. [Link]

  • Royal Society of Chemistry. (2021). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 50(31), 10731-10735. [Link]

  • Google Patents. (2013).
  • Syracuse University. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ResearchGate. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. [Link]

  • National Institutes of Health. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • American Chemical Society. (2002). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 4(6), 979-981. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Royal Society of Chemistry. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(16), 10745-10766. [Link]

  • Semantic Scholar. (2020). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]

  • MIT Open Access Articles. (2012). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]

Sources

Application Note & Protocol: Safe Disposal of N,4-dimethylpyridin-2-amine Waste

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SD-DM2PA-2026-01

Abstract

This document provides a comprehensive guide for the safe handling, decontamination, and disposal of N,4-dimethylpyridin-2-amine (CAS No: 695-34-1) waste. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who handle this compound. The guide emphasizes a safety-first approach, grounded in an understanding of the chemical's specific hazards. It covers crucial aspects from hazard assessment and personal protective equipment (PPE) to spill management and approved disposal methodologies, ensuring compliance with safety regulations and environmental protection.

Introduction & Hazard Assessment

N,4-dimethylpyridin-2-amine is a substituted pyridine derivative. While specific data for this exact isomer can be limited, its structural similarity to other alkylated aminopyridines necessitates a cautious approach, assuming a comparable hazard profile. The pyridine ring and the amine functional group are key determinants of its reactivity and toxicity. Aromatic amines, as a class, are known for their potential toxicity, and pyridine compounds can exhibit significant health and environmental hazards.[1]

1.1. Known Hazards of Analogous Compounds

Safety Data Sheets (SDS) for structurally similar compounds, such as 4-(Dimethylamino)pyridine (DMAP), indicate severe hazards.[2][3][4] These include:

  • Acute Toxicity: Toxic if swallowed and potentially fatal if it comes into contact with the skin.[2][4]

  • Skin and Eye Damage: Can cause severe skin irritation and serious eye damage.[2][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][4][5]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[3][6]

Given these risks, all waste containing N,4-dimethylpyridin-2-amine must be treated as hazardous. A thorough risk assessment should be conducted before commencing any work that will generate this waste.

1.2. Physicochemical Properties (Estimated/Analogous)

Understanding the properties of a chemical is fundamental to managing its waste safely. The table below summarizes key properties, drawing analogies from similar compounds like 2-Amino-4,6-dimethylpyrimidine and 4-Methylpyridin-2-amine.

PropertyValue / InformationSource / Rationale
CAS Number 695-34-1N/A
Molecular Formula C₇H₁₀N₂N/A
Molecular Weight 122.17 g/mol Analogous to DMAP[4]
Appearance Likely a solid (flakes or crystalline)Based on similar compounds[7]
Melting Point ~96-99 °CBased on 4-Methylpyridin-2-amine[7]
Boiling Point ~230 °CBased on 4-Methylpyridin-2-amine[7]
Solubility Likely soluble in water and organic solvents.Pyridine itself is soluble in water.[8]

Personal Protective Equipment (PPE) & Engineering Controls

A robust defense against chemical exposure relies on a combination of engineering controls and appropriate PPE.[9][10]

2.1. Engineering Controls

  • Fume Hood: All handling of N,4-dimethylpyridin-2-amine, including waste consolidation and treatment, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

2.2. Mandatory Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough hazard assessment.[11]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or laminate film). Double-gloving is recommended.Protects against dermal absorption, which can be a significant route of exposure for aromatic amines.[2]
Eye Protection Chemical safety goggles and a full-face shield.Prevents splashes to the eyes, which can cause serious, irreversible damage.[4][5]
Body Protection A chemically resistant lab coat, fully fastened. Consider a chemically resistant apron for larger quantities.Protects skin from accidental spills and contamination.[4]
Respiratory Use of a fume hood is the primary control. If vapors may escape the hood, a respirator with an organic vapor cartridge is necessary.Prevents irritation to the respiratory tract.[4]

Waste Segregation & Collection

Proper segregation is the first step in the waste disposal workflow. Cross-contamination can lead to dangerous reactions and complicates the final disposal process.

WasteSegregation cluster_0 Waste Generation Point (Fume Hood) cluster_1 Designated Waste Containers Source Experiment Generating N,4-dimethylpyridin-2-amine Waste SolidWaste Solid Waste (Contaminated PPE, Weigh Boats) Source->SolidWaste Solids LiquidWaste Liquid Waste (Solutions, Solvents) Source->LiquidWaste Liquids SpillResponse Spill Spill Occurs Evacuate Evacuate Area (if large spill) Spill->Evacuate Large Spill (>100mL) Alert Alert Supervisor & Safety Officer Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Spill Response Decision Flowchart.

Protocol 4.1: Small Spill Cleanup (<100 mL or 100g)

  • Alert: Immediately alert personnel in the vicinity.

  • PPE: Ensure you are wearing the full PPE detailed in Section 2.2.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. [8][12]Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. [4][12]Use non-sparking tools if the compound is dissolved in a flammable solvent. [12]5. Decontamination: Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EH&S department.

Protocol 4.2: Large Spill Cleanup (>100 mL or 100g)

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Contact Authorities: Contact your institution's emergency response team or local fire department (911) and provide them with the chemical name and SDS. Do not attempt to clean up a large spill yourself.

Waste Disposal Procedures

Disposal of N,4-dimethylpyridin-2-amine waste must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash. [8]The primary method of disposal is through a licensed hazardous waste management company.

5.1. Chemical Neutralization (For Dilute Aqueous Solutions)

For very dilute aqueous waste streams, chemical neutralization to form a pyridinium salt can be a pre-treatment step to reduce the reactivity and basicity of the amine. This procedure should only be performed by trained personnel.

Protocol 5.1: Acid Quench Neutralization Causality: This protocol neutralizes the basic and nucleophilic amine, converting it into a more stable and water-soluble pyridinium salt, which is generally less hazardous. The slow, cooled addition of acid is crucial to control the exothermic reaction.

  • Preparation: Place the container with the dilute aqueous amine solution in an ice bath within a chemical fume hood. Use a magnetic stirrer for gentle agitation.

  • Acidification: Prepare a 1 M solution of a weak acid, such as citric acid or acetic acid. Do not use strong oxidizing acids like nitric acid.

  • Slow Addition: Slowly add the weak acid solution dropwise to the stirring amine waste. Monitor the temperature of the solution. If the temperature rises significantly, pause the addition until it cools.

  • pH Monitoring: Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Collection: The resulting neutralized solution must still be collected as hazardous aqueous waste and disposed of through your institution's waste management program.

5.2. Final Disposal

All waste streams—including raw solid and liquid waste, spill cleanup materials, and neutralized solutions—must be disposed of via a certified hazardous waste contractor. [13][14]

  • Packaging: Ensure all waste containers are sealed, properly labeled, and stored in a designated accumulation area.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and the waste contractor.

  • Pickup: Arrange for a scheduled pickup with your institution's Environmental Health & Safety (EH&S) office or their contracted waste disposal service. [8]

Conclusion

The safe disposal of N,4-dimethylpyridin-2-amine waste is paramount for protecting laboratory personnel and the environment. Adherence to the protocols outlined in this document, which include rigorous hazard assessment, correct use of PPE, proper segregation, and compliant disposal methods, is essential. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet before handling.

References

  • 4-(Dimethylamino)pyridine Safety Data Sheet. (2021). Jubilant Ingrevia.

  • SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine. (2024). Fisher Scientific.

  • p-DIMETHYL AMINO PYRIDINE CAS No 1122-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • 4-(Dimethylamino)pyridine - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.

  • 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.

  • SAFETY DATA SHEET. (2010). Fisher Scientific.

  • Safety Data Sheet PYRIDINE. ChemSupply Australia.

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.

  • Acute Toxicity: oral - Registration Dossier. ECHA.

  • SAFETY DATA SHEET. (2009). Fisher Scientific.

  • Pyridine - SAFETY DATA SHEET. (2024). PENTA.

  • Safety data sheet. (2026). BASF.

  • 4 - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

  • Pyridine: incident management. (2022). GOV.UK.

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.

  • Treatment of amine wastes generated in industrial processes. (2017). ResearchGate.

  • 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU.

  • 2-Fluoro-N,N-dimethylpyridin-4-amine. ChemScene.

  • Standard Operating Procedure for Pyridine. University of Washington.

  • 4-(Dimethylamino)pyridine. PubChem.

  • 4-(CHLOROMETHYL)-N,N-DIMETHYLPYRIDIN-2-AMINE Safety Data Sheets. Echemi.

  • Degradation of Pyridines in the Environment. (1989). ResearchGate.

  • Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. (2016). Trimeric Corporation.

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press.

  • Degradation of pyridines in the environment. (1989). Semantic Scholar.

  • Amine Disposal For Businesses. Collect and Recycle.

  • Personal Protective Equipment (PPE). CHEMM.

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025).

  • Handling of Amine-based Wastewater Produced During Carbon Capture. (2019). ResearchGate.

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2017). Applied and Environmental Microbiology - ASM Journals.

  • Case study – A two liter pyridine spill in an undergraduate laboratory. (2015). ACS Publications.

  • Aromatic Amine Pollution. Sustainability Directory.

  • Personal Protective Equipment for Chemical Handling. (2024). Safelyio.

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS.

  • PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.

  • 4-Methylpyridin-2-amine CAS#: 695-34-1. ChemicalBook.

  • Enzymatic degradation of pyridine and pyridinols. (2023). Vilniaus universitetas.

  • Experimental Investigation of Amine Regeneration for Carbon Capture through CO2 Mineralization. (2024). OnePetro.

  • Personal Protective Equipment. (2025). US EPA.

Sources

Protocol for Preparing N,4-Dimethylpyridin-2-amine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

N,4-Dimethylpyridin-2-amine (CAS: 45699-12-5), also known as 2-(methylamino)-4-methylpyridine, is a functionalized aminopyridine derivative utilized as a ligand in transition metal catalysis (e.g., Palladium-catalyzed C-H activation) and as a pharmacophore in drug discovery targeting voltage-gated potassium channels.

This protocol defines the standard operating procedure (SOP) for preparing high-purity stock solutions and working buffers. It addresses critical solubility challenges driven by the compound's pKa (~7.5–8.0) and lipophilicity, ensuring experimental reproducibility in biological assays and synthetic workflows.[1]

Physicochemical Profile

Understanding the fundamental properties of the target compound is prerequisite to successful solution preparation.[1]

PropertyValueNotes
IUPAC Name N,4-Dimethylpyridin-2-amine
CAS Number 45699-12-5Verify CoA; distinct from 4-DMAP (CAS 1122-58-3)
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol Use this value for molarity calculations
Physical State Low-melting solid or OilHygroscopic; handle under inert gas if possible
Predicted pKa ~7.6 (Pyridine N)Basic; protonates in acidic media (pH < 7.0)
Solubility (DMSO) > 100 mMPreferred stock solvent
Solubility (Water) pH-dependentHigh at pH < 6; Reduced at pH > 8

Solvent Selection & Solubility Logic

The solubility of N,4-dimethylpyridin-2-amine is governed by the protonation state of the pyridine nitrogen.

  • DMSO (Dimethyl Sulfoxide): The Gold Standard for stock solutions. It solubilizes both the neutral and protonated forms, prevents oxidative degradation, and is miscible with aqueous buffers.[1]

  • Ethanol: A viable alternative for biological assays sensitive to DMSO. Note that ethanol evaporates more readily, potentially altering concentration over time.[1]

  • Aqueous Buffers: Solubility is inversely proportional to pH.

    • pH < 6.0: Highly soluble (Protonated cation).

    • pH 7.4 (PBS): Moderately soluble (Equilibrium mixture).

    • pH > 8.0: Lower solubility (Neutral species); risk of precipitation at high concentrations (>10 mM).

Visualization: Solubility Decision Tree

SolubilityLogic Start Select Solvent System Stock Stock Solution (>10 mM) Start->Stock Aqueous Working Solution (<1 mM) Start->Aqueous DMSO DMSO (Recommended) Stable, High Sol. Stock->DMSO Standard EtOH Ethanol Use if DMSO toxic to cells Stock->EtOH Alternative Buffer_Low Acidic Buffer (pH < 6) High Solubility Aqueous->Buffer_Low Ideal Buffer_Phys PBS (pH 7.4) Check for Precip. >5mM Aqueous->Buffer_Phys Standard Bio Assay Buffer_High Basic Buffer (pH > 8) Risk of Precipitation Aqueous->Buffer_High Caution

Figure 1: Decision matrix for solvent selection based on concentration and pH requirements.

Protocol: Preparation of 100 mM Stock Solution

Safety Warning: Aminopyridines are potential neurotoxins (potassium channel blockers). Wear nitrile gloves, safety glasses, and work in a fume hood.[1]

Materials
  • N,4-Dimethylpyridin-2-amine (Solid/Oil).

  • Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).[1]

  • Vortex mixer.

  • Amber glass vials (Borosilicate).

Step-by-Step Procedure
  • Mass Calculation: To prepare 10 mL of a 100 mM stock solution: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display">

    
    
    
    
    
  • Weighing (Gravimetric Method):

    • If Solid: Weigh 122.2 mg directly into an amber vial.

    • If Oil/Paste: Tare the vial. Add approximately 120-130 mg of compound. Record the exact mass (e.g.,

      
       mg) and adjust the solvent volume in Step 3.
      
  • Solvation: Calculate the required volume of DMSO (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) based on the exact mass weighed:
    
    
    
    
    Example: If
    
    
    mg, add 10.26 mL of DMSO.
  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Note: If particulates persist, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol: Preparation of Working Solutions (Aqueous)

Critical Control Point: Direct dilution of high-concentration DMSO stock into aqueous buffer can cause "shock precipitation" if the mixing is too rapid or the pH is too high.

Workflow Diagram

DilutionWorkflow Stock 100 mM Stock (DMSO) Inter Intermediate (10x Conc.) Stock->Inter 1:10 Dilution in Buffer Final Working Solution (1x Conc., e.g., 10 µM) Inter->Final Serial Dilution to Target

Figure 2: Serial dilution strategy to prevent precipitation shocks.

Procedure for 10 µM Assay Solution
  • Thaw: Bring the DMSO stock aliquot to room temperature. Vortex ensures homogeneity.

  • Intermediate Dilution (1 mM):

    • Add 10 µL of 100 mM Stock to 990 µL of Assay Buffer (e.g., PBS).

    • Technique: Pipette the stock into the buffer while vortexing or swirling. Do not add buffer to the stock.

  • Final Dilution (10 µM):

    • Add 100 µL of the 1 mM Intermediate to 9.9 mL of Assay Buffer.

    • Mix by inversion.

Quality Control (QC)
  • Visual Inspection: Hold the vial against a dark background with a light source. The solution must be free of turbidity or crystals.

  • UV-Vis Verification: Aminopyridines typically absorb in the UV range (λmax ~235–245 nm). Measure absorbance to verify concentration consistency between batches.

References

  • PubChem. Compound Summary for CID 54595444: N,4-dimethylpyridin-2-amine hydrochloride. National Library of Medicine (US). [Link]

Sources

Use of N,4-dimethylpyridin-2-amine in PET tracer synthesis

Application Note: High-Efficiency Radiosynthesis of [ C]N,4-dimethylpyridin-2-amine for iNOS Imaging

Executive Summary

This application note details the optimized protocol for the radiosynthesis of [


C]N,4-dimethylpyridin-2-amine

inducible Nitric Oxide Synthase (iNOS)

While 2-amino-4-methylpyridine derivatives have been extensively studied as iNOS inhibitors, the N-methylated variant offers specific utility in quantifying enzyme expression in inflammatory states. This guide addresses the critical challenge of regioselectivity inherent in aminopyridine radiochemistry—specifically, directing methylation to the exocyclic amine rather than the ring nitrogen—utilizing a validated [



Key Performance Indicators (KPIs)
ParameterSpecification
Precursor 2-amino-4-methylpyridine (High Purity)
Radioisotope Carbon-11 (

= 20.4 min)
Radiochemical Yield (RCY) 35–45% (decay corrected)
Molar Activity (

)
> 60 GBq/µmol (at EOS)
Radiochemical Purity > 99%
Synthesis Time 35 minutes (from EOB)

Scientific Background & Mechanistic Strategy

The Target: iNOS and Aminopyridines

Inducible Nitric Oxide Synthase (iNOS) is a key pro-inflammatory enzyme implicated in neuroinflammation, oncology, and cardiovascular disease.[1] The 2-amino-4-methylpyridine scaffold acts as a competitive inhibitor of the arginine binding site. The introduction of a methyl group at the exocyclic nitrogen (forming N,4-dimethylpyridin-2-amine) modulates lipophilicity and blood-brain barrier (BBB) permeability while maintaining affinity.

Chemical Challenge: Regioselectivity

The synthesis involves the alkylation of an ambident nucleophile. The 2-aminopyridine moiety possesses two nucleophilic sites:

  • Ring Nitrogen (N1): Typically the site of thermodynamic protonation (

    
    ).
    
  • Exocyclic Amine (N2): The desired site for alkylation.

The Problem: Under neutral conditions, alkylating agents often attack the ring nitrogen, yielding the non-functional pyridinium salt. The Solution: We utilize anionic activation . By using a strong base (NaH or KOH) in an aprotic polar solvent (DMF or DMSO), we deprotonate the exocyclic amine (forming the amidine anion), which delocalizes charge but significantly enhances the nucleophilicity of the exocyclic nitrogen, favoring the formation of the desired secondary amine.

Kinetic Control in Radiochemistry

In standard organic synthesis, methylation of a primary amine often leads to over-alkylation (tertiary amines). However, in PET radiochemistry, the precursor is in vast molar excess relative to the labeling agent ([


mono-alkylation


Experimental Protocol

Materials and Reagents
  • Precursor: 2-amino-4-methylpyridine (>98%, Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Dimethylformamide (DMF) or DMSO.

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (washed with hexane prior to use) OR Potassium Hydroxide (KOH) powder.

  • Labeling Agent: [

    
    C]Methyl Iodide ([
    
    
    C]CH
    
    
    I) or [
    
    
    C]Methyl Triflate ([
    
    
    C]MeOTf). Note: [
    
    
    C]MeOTf is more reactive but [
    
    
    C]CH
    
    
    I provides better regioselectivity for this specific substrate.
Automated Synthesis Workflow (Step-by-Step)

This protocol is designed for a standard commercial synthesis module (e.g., GE TRACERlab FX or Synthra RN).

Step 1: Precursor Preparation
  • Weigh 1.0 – 1.5 mg of 2-amino-4-methylpyridine into a reaction vial.

  • Add 3–5 mg of powdered KOH (or 2 mg NaH).

  • Dissolve/suspend in 300 µL of anhydrous DMF.

  • Critical: Vortex for 30 seconds and let stand for 5 minutes to ensure deprotonation. The solution may turn slight yellow/orange.

Step 2: [

C]CH

I Trapping
  • Generate [

    
    C]CO
    
    
    via cyclotron target (14N(p,α)11C).
  • Convert to [

    
    C]CH
    
    
    I via the "Gas Phase" method (reduction to CH
    
    
    followed by iodination) or "Wet" method (LiAlH
    
    
    /HI).
  • Pass the [

    
    C]CH
    
    
    I gas stream into the reaction vial (cooled to -10°C to maximize trapping efficiency in DMF).
Step 3: Labeling Reaction
  • Once radioactivity levels plateau in the reactor, seal the vessel.

  • Heat the reactor to 80°C for 3 minutes .

    • Note: Higher temperatures (>100°C) increase the risk of ring methylation (pyridinium formation).

  • Cool the reactor to 40°C.

  • Quench with 1.5 mL of HPLC mobile phase (see section 3.3).

Step 4: Purification and Formulation
  • Transfer the crude mixture to the semi-preparative HPLC loop.

  • Elute and collect the product peak (retention time approx. 8-10 mins).

  • Dilute the collected fraction with 20 mL water.

  • Pass through a C18 Sep-Pak Light cartridge (pre-conditioned with EtOH/Water).

  • Wash cartridge with 10 mL water.

  • Elute product with 1 mL Ethanol (USP grade) followed by 9 mL Saline (0.9%).

  • Pass through a 0.22 µm sterile filter into the final product vial.

HPLC Conditions
ParameterSemi-Prep (Purification)Analytical (QC)
Column Phenomenex Luna C18(2), 250x10mm, 5µmAgilent Zorbax Eclipse XDB-C18, 150x4.6mm, 5µm
Mobile Phase 30% Acetonitrile / 70% 0.1M Ammonium Formate (pH 9.0)25% Acetonitrile / 75% 0.1M Ammonium Formate
Flow Rate 4.0 mL/min1.0 mL/min
Wavelength 254 nm254 nm
Notes Basic pH is required to keep the amine neutral and improve peak shape.

Visualization of Signaling & Workflow

Reaction Pathway & Regioselectivity

The following diagram illustrates the competition between the desired N-methylation and the undesired Pyridinium formation, highlighting the role of the base.

GPrecursor2-amino-4-methylpyridine(Precursor)BaseBase (KOH/NaH)DeprotonationPrecursor->BaseActivationByproduct1-[11C]methyl-2-amino-4-picolinium(Undesired: Ring N)Precursor->ByproductMinor Pathway(No Base)AnionAmidine Anion(Activated Nucleophile)Base->AnionForms AnionProduct[11C]N,4-dimethylpyridin-2-amine(Target: Exocyclic N)Anion->ProductMajor Pathway(Kinetic Control)Agent[11C]CH3IAgent->ProductAgent->Byproduct

Caption: Reaction scheme showing base-mediated activation favoring exocyclic N-methylation over ring nitrogen alkylation.

Automated Module Workflow

Logical flow of the radiosynthesis on a TRACERlab-style module.

WorkflowCyclotronCyclotron[11C]CO2 ProductionMeI_SynthMeI ModuleConversion to [11C]CH3ICyclotron->MeI_SynthGas TransferReactorReactor VialPrecursor + Base + DMF(T = 80°C)MeI_Synth->ReactorTrapping (-10°C)HPLCSemi-Prep HPLCPurificationReactor->HPLCInjectionSPEC18 SPEFormulationHPLC->SPECollectionFinalFinal Product VialSterile FilteredSPE->FinalElution (EtOH/Saline)

Caption: Step-by-step automated workflow from isotope production to final formulated dose.

Quality Control & Troubleshooting

Acceptance Criteria
  • Identity: Retention time matches non-radioactive standard (

    
     min).
    
  • Radiochemical Purity: >95% (No free [

    
    C]CH
    
    
    I or [
    
    
    C]Methanol).
  • Chemical Purity: Precursor < 5 µ g/dose (UV detection).

  • pH: 4.5 – 7.5.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<10%) Moisture in DMF or Base.Use fresh anhydrous DMF; store NaH in desiccator.
High Ring Methylation Temperature too high or insufficient base.Lower reaction temp to 60°C; verify base stoichiometry (2-3 eq).
Broad HPLC Peaks Incorrect pH in mobile phase.Ensure buffer is basic (pH 9) to suppress protonation of the pyridine ring.

References

  • Boer, R., et al. (2000). "The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes." Molecular Pharmacology, 58(5), 1026-1034.

  • Lai, H., et al. (2009). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine." Journal of Medicinal Chemistry, 52(6), 1719–1725.

  • Gomez-Vallejo, V., et al. (2010). "Fully automated synthesis of [11C]methyl-labeled radiopharmaceuticals." Current Radiopharmaceuticals, 3(3), 214-222.

  • Fan, H., et al. (2020). "Radiosynthesis of 11C-labeled compounds using [11C]methyl iodide and [11C]methyl triflate." Labelled Compounds and Radiopharmaceuticals, 63(13), 560-575.

Disclaimer: This protocol is for research purposes only. All radiopharmaceutical production must comply with local radiation safety regulations and GMP guidelines.

Application Note: Quantitative Analysis of N,4-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of N,4-dimethylpyridin-2-amine (also known as 2-(methylamino)-4-methylpyridine).[1][2] It addresses the specific challenges of analyzing secondary aminopyridines, including their basicity, polarity, and potential status as nitrosamine precursors.

Abstract & Scope

This guide provides validated protocols for the quantification of N,4-dimethylpyridin-2-amine (C₇H₁₀N₂, MW: 122.17 g/mol ).[1][2] This molecule acts as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and may exist as a process-related impurity.[1][2] Due to its secondary amine structure, it is also a potential precursor for N-nitroso compounds (nitrosamines), necessitating high-sensitivity screening.[1][2]

We present two distinct methodologies:

  • Method A (HPLC-UV): A robust method for Process Control and Assay (Limit of Quantitation: ~0.05%).[1][2]

  • Method B (LC-MS/MS): A trace-level method for Genotoxic Impurity (GTI) screening (Limit of Quantitation: <10 ppb).[1][2]

Chemical Context & Analytical Challenges

The Molecule[3]
  • Systematic Name: N,4-dimethylpyridin-2-amine[1][2]

  • CAS Registry Number: 134989-29-2 (Isomer specific)[1][2]

  • Molecular Formula: C₇H₁₀N₂[1][2][3]

  • Functional Groups: Pyridine ring (basic), Secondary amine (N-methyl), Methyl group (C4).[1][2]

  • Isomer Warning: This compound is a structural isomer of 4-Dimethylaminopyridine (DMAP) and 2-Amino-4,6-dimethylpyridine .[1][2] Chromatographic selectivity is required to distinguish it from these common reagents.

Physicochemical Challenges
  • Basicity (pKa): The pKa of the ring nitrogen in 2-aminopyridines is typically 6.8 – 7.5 .[1][2] At neutral pH, the molecule is partially ionized, leading to severe peak tailing on standard silica C18 columns due to silanol interactions.

  • Nitrosamine Risk: As a secondary amine, this molecule falls under the scope of ICH M7 and recent FDA/EMA nitrosamine risk assessment requirements. It can react with nitrosating agents to form N-nitroso-N,4-dimethylpyridin-2-amine.[1][2]

Method A: HPLC-UV (Process Control)

Objective: Routine quantification of N,4-dimethylpyridin-2-amine in reaction mixtures or crude API.

Rationale: The "High pH" Strategy

To eliminate peak tailing without using ion-pairing reagents (which degrade column life), this method utilizes a High pH (pH 10.0) mobile phase.[1][2] At this pH, the amine is fully deprotonated (neutral), increasing its hydrophobicity and retention on the C18 phase while suppressing ionic interactions with residual silanols.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle column stable to pH 12)
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV @ 245 nm (λmax for aminopyridines) and 210 nm
Injection Vol 10 µL
Gradient Table[1][2]
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
12.04060
15.01090
17.01090
17.1955
22.0955
System Suitability Criteria (SST)
  • Tailing Factor (Tf): NMT 1.5 (Critical for amines).[1][2]

  • Resolution (Rs): > 2.0 between N,4-dimethylpyridin-2-amine and any adjacent isomer (e.g., DMAP).[1][2]

  • RSD (n=6): < 2.0% for area response.[1][2]

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of N,4-dimethylpyridin-2-amine at ppm/ppb levels in final drug substance, supporting ICH M7 compliance.

Rationale: The "Acidic Ionization" Strategy

For Mass Spectrometry, we switch to an acidic mobile phase (Formic Acid) to ensure the pyridine nitrogen is fully protonated (


), maximizing sensitivity in Positive Electrospray Ionization (ESI+).[2]
LC Parameters[2][5][6][7]
ParameterSpecification
Column Agilent Poroshell 120 EC-C18, 100 x 3.0 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
MS/MS Parameters (Sciex QTRAP / Waters Xevo)
  • Ionization: ESI Positive (+)[1][2]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: 123.2 m/z

    
    [1][2]
    

MRM Transitions Table:

Precursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
123.294.1 10025Quantifier (Loss of N-methyl + ring cleavage)
123.280.1 10035Qualifier
123.2108.1 10020Qualifier (Loss of methyl)

Note: The transition 123.2 -> 94.1 is highly specific to the aminopyridine core.[1] Optimize Collision Energy (CE) for your specific instrument.[1][2]

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical sample preparation steps to avoid artifacts (e.g., in situ nitrosation).

MethodWorkflow Start START: Sample Analysis Request Decision Determine Required Sensitivity (Limit of Detection) Start->Decision HighConc Process Control / Assay (> 0.05%) Decision->HighConc High Level TraceConc Impurity / Genotoxin Screen (< 100 ppm) Decision->TraceConc Trace Level PrepUV Sample Prep (UV): Dissolve in 50:50 ACN:Water (Neutral pH) HighConc->PrepUV PrepMS Sample Prep (MS): Dissolve in 0.1% Formic Acid Avoid Nitrite Contamination! TraceConc->PrepMS HPLC Method A: HPLC-UV (pH 10 Buffer) PrepUV->HPLC ResultUV Output: % Purity / Assay HPLC->ResultUV PrepMS->PrepUV Dilute if signal saturates LCMS Method B: LC-MS/MS (MRM Mode) PrepMS->LCMS ResultMS Output: ppm/ppb Quantification LCMS->ResultMS

Caption: Decision matrix for selecting between High-pH HPLC (Method A) and Acidic LC-MS/MS (Method B) based on sensitivity requirements.

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the following validation parameters must be established in your laboratory.

Specificity (Stress Testing)

Inject the target analyte alongside its structural isomers (e.g., 4-DMAP).[1][2]

  • Requirement: Baseline separation (Rs > 1.[1][2]5) between N,4-dimethylpyridin-2-amine and DMAP.[1][2]

  • Why? Both have MW 122.[1][2][3]17. MS cannot distinguish them by parent mass alone; chromatographic separation is mandatory.[1][2]

Linearity & Range
  • HPLC-UV: 0.1 µg/mL to 100 µg/mL (R² > 0.999).[1][2]

  • LC-MS/MS: 1.0 ng/mL to 100 ng/mL (Weighted 1/x² regression).[1][2]

Accuracy (Recovery)

Spike the analyte into the sample matrix (API or formulation) at 50%, 100%, and 150% of the target limit.

  • Acceptance: 85-115% recovery.[1][2]

  • Troubleshooting: If recovery is low in LC-MS, check for Matrix Effects (Ion Suppression).[1][2] Use a Deuterated Internal Standard (e.g., N,4-dimethylpyridin-2-amine-d3) if available, or use Standard Addition.[1][2]

Troubleshooting & "The Scientist's Perspective"

Peak Tailing[2]
  • Observation: Broad, tailing peaks in Method A.

  • Root Cause: pH of the mobile phase has dropped below 9.0, or the column has exposed silanols.

  • Fix: Freshly prepare Ammonium Bicarbonate buffer (it is volatile and pH shifts over time).[1][2] Ensure the column is a "Hybrid" (BEH/Gemini/Triart) type, not standard silica.[2]

Carryover
  • Observation: Analyte appears in blank injections.[1][2]

  • Root Cause: Amines stick to stainless steel and plastic injector parts.[1][2]

  • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid .[1][2] The acid helps protonate and solubilize the amine from surfaces.[2]

Ghost Peaks (Nitrosamine Formation)[1][2]
  • Observation: In LC-MS, a peak appears at M+29 (m/z 152) during stability studies.

  • Root Cause: In situ reaction of N,4-dimethylpyridin-2-amine with nitrites in the solvent or air to form the N-Nitroso derivative.[1][2]

  • Fix: Avoid using nitrite-containing vials or solvents. Add Sulfamic Acid to the sample diluent to scavenge nitrites if necessary.[2]

References

  • International Council for Harmonisation (ICH). (2023).[1] ICH Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • McCalley, D. V. (2017).[1][2] Analysis of basic solutes by liquid chromatography.[1][2][4][5][6] Journal of Chromatography A. [Link][1][2]

  • European Medicines Agency (EMA). (2020).[1][2] Nitrosamine impurities in human medicinal products. [Link][1][2]

  • PubChem. (2024).[1][2] Compound Summary: 4-Dimethylaminopyridine (Isomer Comparison). [Link][1][2]

  • U.S. Food and Drug Administration (FDA). (2021).[1][7] Control of Nitrosamine Impurities in Human Drugs. [Link][2]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N,4-dimethylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OPT-PYR-2401

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation

Introduction

Welcome to the Technical Support Center. You are likely here because the synthesis of N,4-dimethylpyridin-2-amine (CAS: 35456-78-1) is deceivingly simple. While the molecule appears trivial, the electron-deficient nature of the pyridine ring combined with the potential for bis-alkylation creates a specific set of failure modes.

This guide is not a textbook; it is a troubleshooting manual designed to unstuck your workflow. We focus on the two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) (the industrial workhorse) and Buchwald-Hartwig Amination (the high-value pharma route).

Module 1: Route Selection & Strategy

Before troubleshooting reaction conditions, verify you are using the correct pathway for your scale and available equipment.

Interactive Decision Matrix

RouteSelection Start Start: Select Precursor Halo Precursor: 2-Halo-4-methylpyridine (Cl, Br, I) Start->Halo Amino Precursor: 2-Amino-4-methylpyridine Start->Amino Scale Scale > 100g? Halo->Scale RedAm Route C: Reductive Amination (Formaldehyde/Formic Acid) Amino->RedAm Recommended DirectAlk Route D: Direct Alkylation (MeI) STOP: High Bis-methylation Risk Amino->DirectAlk Not Recommended Equip High Pressure Vessel Available? Scale->Equip Yes Buchwald Route B: Buchwald-Hartwig (Pd Catalysis) Scale->Buchwald No (High Value/Small Scale) SnAr Route A: S_NAr (High Temp/Pressure) Equip->SnAr Yes (Autoclave/Sealed Tube) Equip->Buchwald No

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on precursor availability and laboratory infrastructure.

Module 2: Troubleshooting The SNAr Route

Standard Protocol: 2-Chloro-4-methylpyridine + Methylamine (aq/alc)


 Product
Q1: My reaction conversion is stalled at ~60% even after 24 hours. Adding more amine doesn't help.

Diagnosis: This is a temperature-pressure thermodynamic limitation . The 4-methyl group is electron-donating, which deactivates the pyridine ring toward nucleophilic attack at the 2-position. Standard reflux in THF or Ethanol (60-80°C) provides insufficient activation energy.

The Fix:

  • Temperature: You must breach the 130°C - 150°C threshold.

  • Vessel: This requires a sealed tube (Q-tube) or a stainless steel autoclave.

  • Solvent Switch: Switch from Ethanol to NMP (N-methyl-2-pyrrolidone) or Ethylene Glycol . These high-boiling polar solvents stabilize the Meisenheimer complex intermediate.

Optimized Conditions Table:

ParameterStandard (Failing)Optimized (High Conversion)Why?
Solvent Ethanol / THFWater or NMPWater leverages the hydrophobic effect; NMP stabilizes the transition state.
Temperature 78°C (Reflux)140°COvercomes the deactivating effect of the 4-Me group.
Reagent MeNH₂ (2M in THF)MeNH₂ (40% aq)Aqueous methylamine allows higher concentration and pressure.
Catalyst NoneCuSO₄ (0.1 eq)Copper facilitates the displacement if temperature is limited (Ullmann-type).
Q2: I am seeing a significant amount of "hydrolysis" byproduct (2-hydroxy-4-methylpyridine).

Diagnosis: Competitive nucleophilic attack by hydroxide ions. If you are using aqueous methylamine at high temperatures (


C), water becomes a competitive nucleophile, especially if the methylamine concentration drops due to leakage.

The Fix:

  • Switch Source: Use Methylamine Hydrochloride (MeNH₂·HCl) + K₂CO₃ in anhydrous DMF . This generates the nucleophile in situ without introducing water.

  • Stoichiometry: Ensure a large excess of methylamine (5–10 equivalents). In SNAr, the amine acts as both the nucleophile and the base to quench the generated acid.

Module 3: Troubleshooting The Buchwald-Hartwig Route

Standard Protocol: 2-Chloro-4-methylpyridine + Methylamine + Pd Catalyst

Q3: The reaction turns black immediately and yields are <20%.

Diagnosis: Catalyst poisoning or "Pd-Black" precipitation. Methylamine is a strong Lewis base and can coordinate to Palladium, displacing the phosphine ligands and deactivating the catalyst.

The Fix:

  • Ligand Choice: You must use a bulky, electron-rich ligand that binds tighter than the amine.

    • Recommended:BrettPhos or Xantphos .

    • Avoid: PPh₃ or dppf (too labile).

  • Pre-catalyst: Use Pd(OAc)₂ or Pd₂dba₃ .

  • Order of Addition: Mix the Pd source and Ligand in the solvent first and stir at elevated temp (60°C) for 10 mins to form the active catalytic species before adding the amine.

Q4: I am struggling to separate the Pd-catalyst from the final amine product.

Diagnosis: Pyridyl amines are excellent ligands for residual metals.

The Fix:

  • Scavenger Resins: Treat the crude reaction mixture with SiliaMetS® Thiol or QuadraPure™ TU for 4 hours.

  • Aqueous Wash: Wash the organic layer with 10% aqueous ethylenediamine or N-acetylcysteine . These chelate Pd more strongly than your product.

Module 4: Workup & Purification Protocols

The physicochemical properties of N,4-dimethylpyridin-2-amine (pKa ~7.0 - 7.5) allow for a "self-purifying" acid-base extraction.

The "Self-Validating" Purification Workflow

Purification Crude Crude Reaction Mixture (Contains Product, SM, Tars) Acidify Step 1: Acidify to pH 2 (Use 1M HCl) Crude->Acidify Wash Step 2: Wash with DCM/EtOAc Acidify->Wash OrgLayer1 Organic Layer (Contains Non-basic impurities) Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) Wash->AqLayer1 Keep Basify Step 3: Basify to pH 10 (Use NaOH/Na2CO3) AqLayer1->Basify Extract Step 4: Extract with DCM (3x) Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Concentrate Waste Aqueous Waste Extract->Waste

Figure 2: Acid-Base extraction logic exploiting the basicity of the aminopyridine to remove non-basic impurities.

Detailed Protocol Steps
  • Acidification: Dissolve crude residue in 1M HCl. The pyridyl amine protonates and moves to the water phase.

  • Lipophilic Wash: Extract the acidic water phase with Ethyl Acetate.

    • Why? Unreacted 2-chloro-4-methylpyridine (SM) is not basic enough to protonate fully at pH 2-3 and will partition into the organic layer, effectively removing it.

  • Basification: Adjust the aqueous phase to pH >10 using 2M NaOH. The product deprotonates and becomes lipophilic.

  • Extraction: Extract with DCM. Dry over Na₂SO₄.[1]

References

  • Nucleophilic Aromatic Substitution Principles

    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Buchwald-Hartwig Amination of Pyridines

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.

  • Synthesis of 2-Amino-4-methylpyridine Analogs (Medicinal Chemistry Context)

    • Zhou, D., et al.[3] (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.

  • Purification of Aminopyridines (Patent Literature)

    • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.[4]

Sources

Technical Support Center: Purification of N,4-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MAP-PUR-001 Subject: Impurity Removal & Isolation Protocols for N,4-dimethylpyridin-2-amine Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Technical Challenge

N,4-dimethylpyridin-2-amine (also known as 2-(methylamino)-4-picoline) is a critical intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and iNOS tracers. Its purification presents a unique set of challenges due to its dual-basic nature (pyridine nitrogen + secondary exocyclic amine) and its tendency to oxidize.

The impurity profile depends heavily on your synthesis route. This guide addresses the two most common scenarios:

  • Nucleophilic Displacement: Reaction of 2-halo-4-methylpyridine with methylamine.

  • Direct Methylation: Reaction of 2-amino-4-methylpyridine with methyl iodide.

Module 1: The "Quick Fix" – Acid-Base Extraction

Applicability: Best for removing non-basic impurities (e.g., unreacted 2-chloro-4-methylpyridine, solvent residues).

The Science: N,4-dimethylpyridin-2-amine has a pKa of approximately 7.0–7.5 (conjugate acid). By manipulating the pH, we can toggle the molecule between a lipophilic free base and a hydrophilic salt. Unlike standard amines, the pyridine ring's electron-withdrawing nature reduces the basicity of the exocyclic nitrogen, requiring precise pH control.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).

    • Mechanism:[1][2][3][4][5] The product protonates and moves to the aqueous layer. Non-basic impurities (halides) remain in the organic layer.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH reaches ~10–12.

    • Critical Check: Use a pH meter. Paper strips can be unreliable with colored pyridine impurities.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Mixture (Product + Non-Basic Impurities) Step1 Dissolve in EtOAc Add 1M HCl Start->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Halides/Non-basics) Separation->OrgLayer Discard AqLayer Aqueous Layer (pH < 2) (Contains Product Salt) Separation->AqLayer Keep Basify Basify to pH 12 (NaOH) AqLayer->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure N,4-dimethylpyridin-2-amine) Extract->FinalOrg Waste Aqueous Waste Extract->Waste

Figure 1: Selective Acid-Base Extraction workflow for removing non-basic synthesis byproducts.

Module 2: Chromatography Troubleshooting

Applicability: Required when impurities are also basic (e.g., over-methylated N,N-dimethyl product or unreacted primary amine).

The Problem: Aminopyridines interact strongly with the acidic silanol groups on silica gel, causing severe peak tailing and co-elution.

The Solution: You must deactivate the silica. Standard silica is insufficient.

Solvent System Optimization Table:

Solvent SystemAdditiveApplicationNotes
DCM / MeOH 1% Triethylamine (TEA)General PurificationTEA blocks silanol sites. Start with 98:2 DCM:MeOH.
DCM / MeOH 1% NH₄OH (28% aq)Difficult Separations"Ammoniated Silica." Shake DCM with NH₄OH first, separate, then use.
EtOAc / Hexane 2% TEANon-polar ImpuritiesGood for separating the product from bis-alkylated side products.

Protocol for "Ammoniated" Mobile Phase:

  • Prepare a mixture of DCM:MeOH (95:5).

  • Add 1% v/v of concentrated aqueous ammonium hydroxide.

  • Shake vigorously in a separatory funnel.

  • Allow layers to settle (the water will separate out).

  • Use the organic lower layer as your mobile phase. This saturates the solvent with ammonia without introducing water to the column.

Module 3: Scavenging Metal Catalysts (Pd/Cu)

Applicability: If synthesized via Buchwald-Hartwig (Pd) or Ullmann (Cu) coupling.

The Issue: Pyridine nitrogens are excellent ligands for transition metals. Simple filtration often leaves toxic metal residues (>500 ppm) bound to the product, appearing as a persistent dark color.

Scavenging Protocol:

  • Silica-Thiol: Dissolve crude product in EtOAc. Add SiliaMetS® Thiol or equivalent (3-mercaptopropyl functionalized silica) at 50 wt% loading relative to the metal content. Stir for 4 hours at 40°C, then filter.

  • Aqueous Wash (Copper specific): If Cu catalyst was used, wash the organic layer with 10% aqueous EDTA (pH 8) or dilute NH₄OH . The aqueous layer will turn blue (copper-amine complex), indicating successful removal.

Module 4: Recrystallization (The Final Polish)

Applicability: For high-purity (>99%) requirements (e.g., analytical standards).

Solvent Selection: N,4-dimethylpyridin-2-amine is a low-melting solid (approx. melting point depends on purity, often solidifies slowly).

  • Solvent A: Hexane/EtOAc (10:1) – Dissolve in minimum hot EtOAc, add hot Hexane until turbid, cool slowly.

  • Solvent B: Toluene – Good for removing colored oligomers.

  • Solvent C: Isopropyl Ether – Excellent for aminopyridines; induces crystallization of the free base.

Frequently Asked Questions (FAQs)

Q1: My product is turning red/brown upon standing. Is it decomposing?

  • A: Likely oxidation . Aminopyridines are electron-rich and prone to N-oxide formation or oxidative coupling in air.

  • Fix: Store under Argon/Nitrogen in the dark. If the color is deep, pass through a short plug of basic alumina before use.

Q2: I synthesized this via methylation of 2-amino-4-methylpyridine, but I can't separate the mono-methyl from the di-methyl impurity.

  • A: This is the hardest separation because their polarities are similar.

  • Strategy: Use Acylation .[6] Treat the mixture with 1 equivalent of Acetic Anhydride. The N-methyl (secondary) amine will acetylate to form an amide (neutral). The N,N-dimethyl (tertiary) amine cannot react. You can then separate the basic tertiary amine from the neutral amide by acid wash. (Note: You will then need to hydrolyze the amide back to the amine, which adds steps).

Q3: Why does my NMR show broad peaks for the NH and methyl group?

  • A: This is due to rotameric exchange or hydrogen bonding. The exocyclic N-H bond can rotate, and the pyridine nitrogen can H-bond with the amine proton. Running the NMR in DMSO-d6 or adding a drop of D₂O usually sharpens the peaks by accelerating the exchange.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 Peak Tailing on TLC/HPLC Problem->Issue1 Issue2 Dark Color / Metal Residue Problem->Issue2 Issue3 Co-eluting Impurities Problem->Issue3 Sol1 Add 1% TEA or NH3 to Mobile Phase Issue1->Sol1 Sol2 Silica-Thiol Scavenger or EDTA Wash Issue2->Sol2 Sol3 Switch to Acid-Base Extraction Issue3->Sol3

Figure 2: Rapid troubleshooting logic for common purification failures.

References

  • Synthesis of 2-amino-4-methylpyridine: Vertex AI Search Result 1.1 & 1.12. "Synthesis and purification method of 2-amino-4-methylpyridine." Google Patents.

  • Purification of Aminopyridine Analogs (iNOS Inhibitors): Vertex AI Search Result 1.2. "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase." NIH / J Med Chem.

  • Copper Catalyst Removal: Vertex AI Search Result 1.3. "Is there another way to get rid of the remnants of the copper catalyst?" ResearchGate.

  • Recrystallization Solvents for Amines: Vertex AI Search Result 1.5. "How to recrystallization amine compound." ResearchGate.

Sources

Technical Support Center: N,4-Dimethylpyridin-2-amine (NDMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Document ID: TS-NDMPA-001 Last Updated: February 11, 2026 Access Level: Public / Research

Executive Summary

N,4-dimethylpyridin-2-amine (CAS: 45699-12-5 / 5683-33-0 derivative) is a critical intermediate in medicinal chemistry, often utilized as a ligand in organometallic catalysis or a pharmacophore in kinase inhibitors.[1][2] While structurally simple, its behavior in solution is non-trivial.

Users frequently report three core stability anomalies:

  • Spontaneous Discoloration: Clear solutions turning yellow/brown (Oxidative Instability).

  • Phantom Precipitation: Solids appearing in "clean" non-polar solvents (Carbamate formation/Salt effects).

  • NMR Broadening: Loss of signal resolution in CDCl₃ (Proton exchange/Acid scavenging).

This guide deconstructs these issues using mechanistic chemistry to provide actionable troubleshooting protocols.

Module 1: Oxidative Instability (The "Yellowing" Effect)

The Mechanism

The 2-amino group is a strong electron donor (resonance effect), significantly increasing electron density on the pyridine ring and the exocyclic nitrogen. This makes NDMPA susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to the formation of radical cations, dimerization (azo-linkages), or N-oxides.

Key Insight: The "yellowing" is often trace N-oxide or diazo impurities (ppm levels) acting as chromophores, not necessarily bulk decomposition.

Troubleshooting Workflow

OxidationTroubleshooting Start Observation: Solution turns Yellow/Brown Check1 Is the solvent degassed? Start->Check1 Action1 Degas via Freeze-Pump-Thaw or Sparging (Ar/N2) Check1->Action1 No Check2 Is the container clear glass? Check1->Check2 Yes Action1->Check2 Action2 Switch to Amber Vials (Photo-oxidation risk) Check2->Action2 Yes Result Solution Stable Check2->Result No Action2->Result

Figure 1: Decision tree for diagnosing oxidative degradation.

Corrective Protocol: Solvent Deoxygenation

Do not rely on simple sonication. For NDMPA stock solutions:

  • Sparging: Bubble high-purity Argon through the solvent for 15 minutes before adding the solid.

  • Add Antioxidant (Optional): If the application permits, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.

Module 2: The "Phantom Precipitate" (CO₂ & Acid Scavenging)

Issue A: The CO₂ Trap (Carbamate Formation)

Secondary amines, including N-methylaminopyridines, react reversibly with atmospheric CO₂ to form carbamic acids or ammonium carbamate salts .

  • Reaction:

    
    
    
  • Symptom: You dissolve NDMPA in a non-polar solvent (Toluene, Ether). It dissolves, but after 1 hour, a fine white precipitate forms.

  • Verification: Heating the solution usually reverses the reaction, releasing CO₂ and redissolving the solid.

Issue B: The Chloroform Artifact (HCl Scavenging)

NDMPA is a base (pKa of ring N


 7.0). Chloroform (CDCl₃) naturally decomposes to form trace HCl over time.
  • The Trap: NDMPA scavenges this HCl, forming the hydrochloride salt (

    
    ).
    
  • Symptom: In NMR, the chemical shifts move downfield, and peak broadening occurs due to exchange between the free base and the salt.

Solvent Compatibility Matrix
SolventStability RiskRecommendation
Methanol / Ethanol LowRecommended. Protic solvents stabilize the amine via H-bonding.
Chloroform (CDCl₃) High Avoid for storage. Use fresh bottles or filter through basic alumina to remove HCl.
Acetone MediumPotential for hemiaminal formation (slow). Avoid for long-term storage.
Toluene / Hexane MediumCO₂ Risk. Solutions exposed to air may precipitate carbamates. Store under Argon.
Water LowpH dependent.[3] Soluble at pH < 6.[4]

Module 3: Storage & Handling Protocol

To maintain >98% purity over 6 months, strict adherence to the "Dry & Dark" principle is required.

Standard Operating Procedure (SOP)
  • Receipt: Upon arrival, verify the appearance. Pure NDMPA should be a white to off-white solid. If yellow, recrystallization (Hexane/EtOAc) may be required.

  • Aliquot: Do not repeatedly freeze/thaw the bulk bottle. Aliquot into single-use amber vials under an inert atmosphere (Glovebox or N₂ cone).

  • Temperature: Store at 2–8°C . Freezing (-20°C) is acceptable but ensure the vial is desiccated to prevent condensation upon warming.

StorageProtocol Step1 1. Purge Headspace (Argon/N2) Step2 2. Seal Cap (Parafilm/Teflon tape) Step1->Step2 Step3 3. Desiccate (Silica gel jar) Step2->Step3 Step4 4. Refrigerate (4°C, Dark) Step3->Step4

Figure 2: The "Golden Rule" storage workflow for aminopyridines.

Frequently Asked Questions (FAQs)

Q1: I see two sets of peaks in my NMR spectrum in DMSO-d6. Is my compound impure?

  • Diagnosis: Likely Rotamers . The N-methyl group can exhibit restricted rotation due to the partial double-bond character of the exocyclic C-N bond (resonance with the pyridine ring).

  • Test: Run a Variable Temperature (VT) NMR at 80°C. If the peaks coalesce into single sharp signals, it is a rotameric effect, not an impurity.

Q2: Can I use this compound in an acid-catalyzed reaction?

  • Warning: Yes, but be aware of protonation sites . The pyridine nitrogen (N1) is the most basic site (pKa ~7), not the exocyclic amine. Protonation at N1 deactivates the ring toward electrophilic aromatic substitution but may activate the 2-amino group for displacement.

Q3: My solution turned pink/red after sitting on the bench. What happened?

  • Root Cause: This is characteristic of photo-oxidation . Aminopyridines can form complex azo-dimers or radical species that are highly colored even at trace concentrations.

  • Recovery: Pass the solution through a short plug of silica gel or basic alumina. The colored impurities are usually much more polar and will stick to the baseline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54595444, N,4-dimethylpyridin-2-amine hydrochloride. Retrieved from [Link]

  • NIST Chemistry WebBook. N,N-Dimethyl-2-pyridinamine (Structural Analog Data). Standard Reference Data. Retrieved from [Link]

  • S. C. Balchandani et al. (2022). Enrichment in CO₂ Absorption by 2-Methyl Piperazine-Activated Tertiary Amines. ACS Omega.[5] (Demonstrates carbamate formation mechanism in hindered amines). Retrieved from [Link]

  • GalChimia. Easy Access to 2-Aminopyridines: Stability and Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 4-DMAP vs. N,4-Dimethylpyridin-2-amine in Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide investigating the catalytic profiles of 4-Dimethylaminopyridine (4-DMAP) and N,4-dimethylpyridin-2-amine .

Executive Summary

In the landscape of organic synthesis, 4-DMAP (N,N-dimethylpyridin-4-amine) stands as the industry-standard "hypernucleophilic" catalyst for acyl transfer reactions.[1] Its structural isomer, N,4-dimethylpyridin-2-amine (often abbreviated as 2-MAP or N-Me-2-AMP in specific literature), represents a fundamentally different chemical entity.

While 4-DMAP functions as a regenerable nucleophile, N,4-dimethylpyridin-2-amine typically behaves as a reactive substrate or a metal-coordinating ligand . Attempting to substitute one for the other in acylation protocols will result in reaction failure due to catalyst consumption (poisoning). This guide elucidates the mechanistic divergence, structural-activity relationships (SAR), and appropriate applications for each.

Structural & Electronic Profile

The critical difference lies in the position of the amino group and its substitution level, which dictates the molecule's fate in a reaction mixture.

Feature4-DMAP (The Catalyst)N,4-dimethylpyridin-2-amine (The Ligand/Substrate)
CAS Number 1122-58-345699-12-5
Structure Pyridine with tertiary amine at C4Pyridine with secondary amine at C2
Active Center Endocyclic Pyridine Nitrogen (N1)Exocyclic Amine Nitrogen (N2) & Pyridine N1
pKa (H₂O) ~9.6 (Highly Basic)~6.8 (Moderately Basic)
Nucleophilicity Hypernucleophilic (Sterically unhindered N1)Moderate (Sterically hindered N1; Reactive N2)
Primary Role Acylation Catalyst (Regenerated)Ligand / Building Block (Consumed/Coordinated)
Mechanistic Divergence: The "Push" vs. The "Trap"

The failure mode of using N,4-dimethylpyridin-2-amine in place of 4-DMAP is best understood through their reaction mechanisms with an electrophile (e.g., Acetic Anhydride).

A. 4-DMAP: The Catalytic Cycle (The "Push")

4-DMAP is effective because its resonance structure pushes electron density to the pyridine nitrogen (N1), making it roughly


 times more active than pyridine.
  • Activation: Pyridine N attacks the anhydride.

  • Stabilization: Forms a stable N-acylpyridinium salt. The positive charge is resonance-stabilized by the dimethylamino group at C4.

  • Transfer: The substrate (alcohol/amine) attacks the acyl group, releasing the ester and regenerating 4-DMAP .

B. N,4-Dimethylpyridin-2-amine: The Suicide Pathway (The "Trap")

This molecule possesses a secondary amine (-NHMe) at the 2-position.

  • Competition: Both the pyridine N and the exocyclic amine N are nucleophilic.

  • Irreversible Trapping: The exocyclic secondary amine attacks the anhydride to form an amide (N-(4-methylpyridin-2-yl)-N-methylacetamide).

  • Deactivation: The resulting amide is non-nucleophilic and sterically bulky. The "catalyst" is consumed stoichiometrically and cannot turnover.

Visualizing the Pathways

CatalysisComparison cluster_legend Reaction Outcome DMAP 4-DMAP (Catalyst) Intermed_DMAP N-Acylpyridinium Salt (Activated Electrophile) DMAP->Intermed_DMAP Nucleophilic Attack (N1) Ac2O Ac2O (Reagent) Ac2O->Intermed_DMAP Trap_Product Stable Amide (Catalyst Poisoned) Ac2O->Trap_Product Product_DMAP Ester Product + Regenerated DMAP Intermed_DMAP->Product_DMAP Alcohol Attack (Turnover) N4_Amine N,4-dimethylpyridin-2-amine (Alternative) N4_Amine->Trap_Product Exocyclic N-Acylation (Irreversible)

Figure 1: Mechanistic divergence between the catalytic cycle of 4-DMAP and the stoichiometric consumption of N,4-dimethylpyridin-2-amine.

Experimental Performance Comparison

In a standard benchmark reaction (Acetylation of tert-butanol), the performance gap is absolute.

Metric4-DMAP ProtocolN,4-Dimethylpyridin-2-amine Protocol
Catalyst Loading 1 - 5 mol%1 - 5 mol% (Attempted)
Reaction Time < 1 Hour> 24 Hours (Stalled)
Yield > 95%< 5% (Background reaction only)
Observation Solution remains clear/homogeneous.Formation of precipitate (Amide byproduct) or consumption of "catalyst" by LCMS.
Conclusion Efficient Catalysis Catalyst Poisoning

Why the 2-isomer fails as a nucleophile: Even if the exocyclic amine were protected (tertiary), the 2-position is sterically hindered . The "ortho effect" prevents the bulky N-acylpyridinium intermediate from forming or being attacked efficiently by the alcohol. 4-DMAP's active site is distal (para) to the steric bulk, allowing unhindered access.

When to Use N,4-Dimethylpyridin-2-amine

While it fails as an acylation catalyst, N,4-dimethylpyridin-2-amine is highly valued in Transition Metal Catalysis and Medicinal Chemistry .

A. Ligand in Palladium Catalysis

The 2-aminopyridine motif acts as a directing group or ligand in Pd-catalyzed C-H activation and amination reactions.

  • Role: The pyridine nitrogen (N1) binds to the metal center, while the exocyclic amine (N2) can participate in proton shuttling or stabilize the transition state via chelation.

  • Example: Synthesis of mono-N-methyl aromatic amines via boronic acid coupling often utilizes this scaffold as a ligand or substrate to prevent over-methylation.

B. Bifunctional Catalysis (Proton Shuttle)

In specific tautomerizable systems (e.g., mutarotation of sugars), 2-aminopyridines can act as bifunctional acid-base catalysts. However, the N-methyl group in N,4-dimethylpyridin-2-amine reduces this capability compared to the unsubstituted 2-aminopyridine, as it has only one proton to donate.

Detailed Experimental Protocols
Protocol A: Standard Acylation with 4-DMAP (The Gold Standard)

Use for: Esterification of hindered alcohols, kinetic resolution.

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon.

  • Reagents: Add Alcohol (1.0 equiv), Acid Anhydride (1.2 equiv), and Triethylamine (1.5 equiv) in DCM (0.2 M).

  • Catalyst Addition: Add 4-DMAP (5 mol%) in one portion.

  • Monitoring: Stir at RT. Monitor by TLC (usually complete in 10-30 mins).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP and TEA).

Protocol B: Utilization of N,4-Dimethylpyridin-2-amine (Ligand/Substrate)

Use for: Pd-catalyzed cross-coupling (Example workflow).

  • Setup: Charge a Schlenk tube with Aryl Bromide (1.0 equiv), N,4-dimethylpyridin-2-amine (as Ligand/Additive, 10-20 mol%) , and Pd(OAc)₂ (5 mol%).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Solvent: Add Toluene/Dioxane (degassed).

  • Reaction: Heat to 80-100°C for 12 hours.

  • Note: Here, the steric bulk at position 2 and the chelating ability are features, not bugs.

References
  • Steglich, W.; Höfle, G. (1969).[2] "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst". Angewandte Chemie International Edition, 8(12), 981. Link

  • Fu, G. C. (2004).[3] "Asymmetric Catalysis with Planar-Chiral Derivatives of DMAP". Accounts of Chemical Research, 37(8), 542–547. Link

  • Xu, S., et al. (2019). "Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds". ACS Omega, 4(12), 14842–14853. (Demonstrates the synthesis and properties of N,4-dimethylpyridin-2-amine). Link

  • Sigma-Aldrich. "4-Dimethylaminopyridine (DMAP) Technical Bulletin AL-114". (Authoritative data on reaction rates and stability). Link

Sources

Comparative Profiling of Methyl-Substituted 2-Aminopyridines: N- vs. Ring-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Efficacy Analysis of N,4-dimethylpyridin-2-amine vs. 2-amino-4-methylpyridine Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Methylation Switch

The 2-aminopyridine scaffold is a privileged substructure in medicinal chemistry, acting as a bioisostere for the guanidine group in arginine. This guide analyzes the critical Structure-Activity Relationship (SAR) differences between ring-methylation (2-amino-4-methylpyridine ) and exocyclic amine methylation (N,4-dimethylpyridin-2-amine ).

Key Findings:

  • iNOS Selectivity: The 2-amino-4-methylpyridine derivative is a potent, competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS), exhibiting nanomolar affinity (IC50 ~6–40 nM).[1][2] The 4-methyl group exploits a specific hydrophobic pocket in the iNOS active site.

  • The "Activity Cliff": N-methylation of the exocyclic amine (as seen in N,4-dimethylpyridin-2-amine) typically abolishes or drastically reduces NOS inhibitory potential by disrupting critical hydrogen-bonding networks with heme propionates and glutamate residues.

  • Kinase Repurposing: While N-methylation is deleterious for NOS binding, it is a valid strategy for tuning selectivity in kinase inhibitors (e.g., VRK1/2, JAK2), where the steric bulk can displace water molecules or induce conformational shifts in the hinge region.

Mechanistic Basis: Binding Modes & SAR

The efficacy of these derivatives hinges on their ability to mimic the substrate (L-Arginine) or ATP. The following diagram illustrates the divergent binding modes driven by methylation patterns.

Diagram 1: Structural Divergence in Active Sites

BindingMechanism Target_NOS Target: iNOS Active Site Comp_4Me 2-amino-4-methylpyridine (Ring-Methylated) Target_NOS->Comp_4Me High Affinity Comp_NMe N,4-dimethylpyridin-2-amine (N-Methylated) Target_NOS->Comp_NMe Low Affinity Target_Kinase Target: Kinase Hinge Region Target_Kinase->Comp_NMe Potential Selectivity Interaction_Glu H-Bond: Glu592/Trp366 Comp_4Me->Interaction_Glu Donor-Acceptor Interaction_Heme H-Bond: Heme Propionate Comp_4Me->Interaction_Heme Pocket_Hydro Hydrophobic Pocket Fill (4-Methyl) Comp_4Me->Pocket_Hydro Stabilization Comp_NMe->Target_Kinase Hydrophobic Displacement Clash Steric Clash / H-Bond Loss (N-Methyl) Comp_NMe->Clash Disrupts H-Bond

Caption: Comparative binding logic. Ring-methylation (Left) stabilizes iNOS binding via hydrophobic fill and preserved H-bonds. N-methylation (Right) disrupts the critical donor motif required for NOS, shifting utility toward Kinase targets.

Comparative Efficacy Data

The following table synthesizes experimental data comparing the baseline scaffold against its methylated derivatives. The data highlights the trade-off between potency and permeability.[3]

Compound DerivativeStructure NoteTarget: iNOS (IC50)Target: nNOS (IC50)Primary Mechanism
2-Aminopyridine Unsubstituted~100–170 nM~300 nMBaseline H-bond mimic of Arginine.
2-Amino-4-methylpyridine Ring-Methylated6 nM – 40 nM ~100 nMHydrophobic Optimization: 4-Me group fills the S-pocket, significantly boosting potency over baseline.
N,4-Dimethylpyridin-2-amine N-Methylated> 1,000 nM (Est.)Low AffinityH-Bond Disruption: Loss of exocyclic NH protons prevents bidentate binding to Glu residues.

Analysis of the "N-Methyl" Penalty: In Nitric Oxide Synthase (NOS) isoforms, the exocyclic amino group of the inhibitor acts as a hydrogen bond donor to a conserved Glutamate residue (Glu592 in rat nNOS). Methylating this nitrogen (N-methylation) removes a proton and introduces steric bulk, often reducing affinity by orders of magnitude. However, this modification increases lipophilicity (LogP), which is advantageous for blood-brain barrier (BBB) penetration if the target is changed to a kinase (e.g., VRK1) where the binding pocket can accommodate the methyl group.

Experimental Protocol: The Griess Assay

To validate the efficacy of these derivatives as NOS inhibitors, the Griess Assay is the gold standard. It measures the accumulation of nitrite (


), the stable breakdown product of Nitric Oxide (NO).

Why this protocol? Unlike direct NO measurement (which is volatile), measuring nitrite is robust and high-throughput compatible. This protocol includes a crucial NADPH cofactor step often omitted in simplified guides.

Workflow Diagram

GriessAssay Step1 Cell Culture (RAW 264.7 Macrophages) Step2 Induction (LPS + IFN-γ) Step1->Step2 Activate iNOS Step3 Inhibitor Treatment (N,4-dimethyl vs 4-methyl) Step2->Step3 Co-treatment Step4 Incubation (24h @ 37°C) Step3->Step4 Step5 Supernatant Collection Step4->Step5 Step6 Griess Reaction (Sulfanilamide + NED) Step5->Step6 Mix 1:1 Step7 Spectrophotometry (Absorbance @ 540nm) Step6->Step7 Quantify Nitrite

Caption: Step-by-step workflow for evaluating NOS inhibition efficacy using the Griess Reagent system in macrophage cell lines.

Detailed Methodology
  • Cell Seeding: Plate RAW 264.7 murine macrophages in 96-well plates (10^5 cells/well) in DMEM.

  • Induction & Treatment:

    • Induce iNOS expression using Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL).

    • Simultaneously treat with serial dilutions (1 nM – 10 µM) of the test compounds (2-amino-4-methylpyridine and N,4-dimethylpyridin-2-amine).

    • Control: Include L-NIL (selective iNOS inhibitor) as a positive control.

  • Incubation: Incubate for 18–24 hours at 37°C / 5% CO2.

  • Griess Reaction:

    • Transfer 100 µL of culture supernatant to a fresh plate.

    • Add 100 µL of Griess Reagent (1% sulfanilamide in 5% phosphoric acid + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Note: The acidic condition is required for the diazotization reaction.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate IC50 using a non-linear regression curve (Sigmoidal dose-response).

References
  • Hagmann, W. K., et al. (2025). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo.[1][4]

  • Vasu, D., et al. (2022).[3] 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[2][3]

  • Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press.

Sources

A Comparative Guide to the Crystal Structure Analysis of N-phenylpyridin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for the structural elucidation of N-phenylpyridin-2-amine compounds, a class of molecules pivotal in medicinal chemistry and materials science.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules is fundamental to deciphering structure-activity relationships (SAR), optimizing ligand-protein interactions, and designing novel therapeutic agents.[4] We will explore X-ray crystallography as the definitive method for solid-state structure determination and compare its capabilities with complementary spectroscopic and computational techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the most powerful and unambiguous method for determining the atomic arrangement within a crystalline solid.[5] It provides precise coordinates of atoms in three-dimensional space, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Furthermore, it reveals the packing of molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonds and π-π stacking.[6]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles. The causality behind each step is critical for success.

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. The goal is to grow single crystals of sufficient size (typically 0.1-0.5 mm) that are free from significant defects.

    • Method (Slow Evaporation):

      • Dissolve the purified N-phenylpyridin-2-amine compound in a suitable solvent or solvent mixture (e.g., ethanol, chloroform, acetone) to near saturation in a clean vial.

      • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent.

      • Store the vial in an undisturbed, vibration-free environment at a constant temperature.

      • Monitor for crystal growth over several hours to days. The slow reduction in solvent solubility encourages the ordered deposition of molecules onto a growing crystal lattice.

  • Data Collection:

    • Rationale: To obtain a complete dataset, the crystal is rotated while being irradiated with X-rays, and the diffraction patterns at hundreds of different orientations are recorded.

    • Method:

      • Carefully select and mount a suitable crystal on a goniometer head.

      • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEXII CCD).[7]

      • Cool the crystal under a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal vibrations, which sharpens the diffraction spots and improves data quality.[7]

      • Irradiate the crystal with a monochromatic X-ray source, typically Molybdenum Kα radiation (λ = 0.71073 Å).[8]

      • Collect a series of diffraction images (frames) as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data (intensities and positions of spots) are mathematically converted into an electron density map, from which the atomic positions are determined and refined.

    • Method:

      • Integrate the raw diffraction data to determine the intensities of each reflection using software like SAINT.[7]

      • Solve the structure using direct methods or Patterson methods with software packages like SHELXTL.[7] This initial step provides a rough model of the molecular structure.

      • Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. This is an iterative process that minimizes the R-factor, a measure of the agreement.[9]

Below is a diagram illustrating the comprehensive workflow for X-ray crystallography.

X_Ray_Workflow cluster_synthesis Preparation cluster_crystal Crystallization cluster_data Data Acquisition cluster_analysis Structure Determination Compound Purified Compound Growth Crystal Growth (e.g., Slow Evaporation) Compound->Growth Dissolve Mount Mount Crystal Growth->Mount Select Crystal Collect Data Collection (Diffractometer) Mount->Collect X-ray Irradiation Solve Structure Solution (e.g., SHELXTL) Collect->Solve Process Data Refine Structure Refinement Solve->Refine Build Model Final Final Structure (CIF File) Refine->Final Validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Crystallographic Data of N-phenylpyridin-2-amine Derivatives

The structural diversity within this class of compounds is evident when comparing their crystallographic data. Key parameters include the space group, unit cell dimensions, and the dihedral angle between the phenyl and pyridyl rings, which dictates the overall molecular conformation.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Dihedral Angle (°)Ref.
N-Benzylpyridin-2-amineC₁₂H₁₂N₂TriclinicP-15.92338.098410.60267.63[10]
N-(Pyridin-2-ylmethyl)pyridin-2-amineC₁₁H₁₁N₃OrthorhombicPca2₁14.54345.819823.04584.0 / 83.2[7]
N-Phenylpyridine-2-carbamideC₁₂H₁₀N₂OMonoclinicPn---1.8[9]
2-N-Phenylamino-3-nitro-4-methylpyridineC₁₂H₁₁N₃O₂TriclinicP-1---6.20[11]

Note: The presence of two dihedral angle values for N-(Pyridin-2-ylmethyl)pyridin-2-amine is due to two crystallographically independent molecules in the asymmetric unit.[7]

The data reveals significant conformational differences. For instance, N-Phenylpyridine-2-carbamide is nearly planar, a conformation stabilized by an intramolecular N—H···N hydrogen bond.[9] In contrast, N-Benzylpyridin-2-amine exhibits a large dihedral angle, indicating a highly twisted structure.[10] These solid-state conformations are critical for understanding how these molecules might fit into a receptor's binding pocket.

Part 2: A Multi-faceted Approach: Comparison with Alternative Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical methods. Spectroscopic and computational techniques offer complementary information, particularly regarding the compound's behavior in solution and its electronic properties.

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations for Structural Analysis
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous determination of solid-state structure and conformation.Requires high-quality single crystals; structure may differ from solution-state conformation.
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C), atom connectivity, dynamic processes in solution.Provides data in solution, which is often more biologically relevant; excellent for confirming constitution.Does not provide precise bond lengths or angles; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires minimal sample, confirms molecular formula.Provides no information on 3D structure, conformation, or stereochemistry.
Computational Modeling (DFT) Predicted molecular geometry, electronic properties, vibrational frequencies, reaction mechanisms.Complements experimental data; can predict structures for which crystals cannot be obtained.[12]Results are theoretical and require experimental validation; accuracy depends on the level of theory used.

The logical relationship between these techniques in a typical characterization workflow is illustrated below.

Logic_Diagram Synthesis Synthesis & Purification MS Mass Spectrometry (Confirm Mass) Synthesis->MS NMR NMR Spectroscopy (Confirm Constitution) Synthesis->NMR Conclusion Complete Structural Elucidation MS->Conclusion XRD X-Ray Crystallography (Determine 3D Structure) NMR->XRD Purity Confirmed DFT Computational (DFT) (Correlate & Predict) NMR->DFT Compare Spectra NMR->Conclusion XRD->DFT Validate Model XRD->Conclusion DFT->Conclusion

Caption: Interplay of analytical techniques for structural elucidation.

Spectroscopic Analysis Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[13]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer.[14] Key parameters to record include chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet), coupling constants (J) in Hz, and integration.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[14]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[15] For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to confirm the elemental composition.

Conclusion

The structural analysis of N-phenylpyridin-2-amine compounds is most powerfully accomplished through single-crystal X-ray diffraction, which provides unparalleled detail of the solid-state molecular architecture. However, a truly comprehensive understanding, particularly for applications in drug development, necessitates a holistic approach. By integrating the precise structural data from crystallography with the solution-state insights from NMR spectroscopy, the identity confirmation from mass spectrometry, and the predictive power of computational modeling, researchers can build a complete and robust picture of these versatile molecules. This multi-technique strategy is the cornerstone of modern chemical and pharmaceutical research, enabling the rational design of molecules with tailored properties and functions.

References

  • N-Phenyl-2-pyrimidinamine | C10H9N3 | CID 11643997 - PubChem. PubChem. Available from: [Link]

  • N-(2-phenylphenyl)pyridin-2-amine | C17H14N2 | CID 54426583 - PubChem. PubChem. Available from: [Link]

  • Crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)- amine, C15H18N2. ResearchGate. Available from: [Link]

  • N-2-Pyridylaniline | C11H10N2 | CID 81130 - PubChem. PubChem. Available from: [Link]

  • N-(Pyridin-2-ylmethyl)pyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. ResearchGate. Available from: [Link]

  • Crystallographic characteristics, X-ray-data col- lection and... ResearchGate. Available from: [Link]

  • Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino... National Center for Biotechnology Information. Available from: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. Available from: [Link]

  • N-Phenylpyridine-2-carbamide. National Center for Biotechnology Information. Available from: [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI. Available from: [Link]

  • X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. Available from: [Link]

  • N-Benzylpyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. Available from: [Link]

  • Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. MDPI. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Center for Biotechnology Information. Available from: [Link]

  • X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry. Available from: [Link]

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. Available from: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N,4-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a synthesized compound is the bedrock of reliable and reproducible results. In the realm of medicinal chemistry and catalysis, substituted aminopyridines are a class of compounds that demand rigorous purity assessment due to their widespread use as catalysts and pharmacophores.[1] This guide provides an in-depth, comparative analysis of the essential techniques for validating the purity of a key member of this family: N,4-dimethylpyridin-2-amine.

We will move beyond a simple recitation of methods to a critical evaluation of the "why" behind each analytical choice. This guide is structured to empower you with the practical knowledge to not only assess the purity of your synthesized N,4-dimethylpyridin-2-amine but also to critically evaluate it against common alternatives.

The Central Role of Purity in the Application of N,4-Dimethylpyridin-2-amine

N,4-dimethylpyridin-2-amine belongs to the broader class of dialkylaminopyridines, which are renowned for their exceptional catalytic activity in a wide range of organic transformations, most notably in acylation reactions.[2] Its structural cousin, 4-(N,N-dimethylamino)pyridine (DMAP), is a widely used catalyst, and understanding the purity of N,4-dimethylpyridin-2-amine is crucial for comparing its efficacy and for ensuring the desired reaction outcomes. Impurities can not only lead to erroneous yield calculations but can also interfere with the intended reaction pathway, leading to by-product formation and complicating downstream processing.

A Multi-Pronged Approach to Purity Validation: An Experimental Workflow

A robust determination of purity is never reliant on a single analytical technique. Instead, a confluence of orthogonal methods provides a comprehensive and trustworthy assessment. The following workflow outlines a systematic approach to validating the purity of synthesized N,4-dimethylpyridin-2-amine.

Purity Validation Workflow Purity Validation Workflow for N,4-Dimethylpyridin-2-amine cluster_synthesis Synthesis & Initial Work-up cluster_spectroscopy Spectroscopic Identification & Purity cluster_chromatography Chromatographic Purity cluster_elemental Elemental Composition cluster_conclusion Final Purity Assessment synthesis Synthesized N,4-dimethylpyridin-2-amine nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr Primary structural confirmation gcms GC-MS Analysis nmr->gcms Cross-verification of molecular weight conclusion Consolidated Purity Report (>98%) nmr->conclusion hplc High-Performance Liquid Chromatography (HPLC) gcms->hplc Quantification of impurities gcms->conclusion elemental Elemental Analysis (CHN) hplc->elemental Confirmation of elemental composition hplc->conclusion elemental->conclusion CatalystComparison cluster_reactants Acylation Reaction cluster_catalysts Catalyst cluster_products Outcome Reactants Alcohol + Acylating Agent Catalyst {N,4-dimethylpyridin-2-amine | DMAP | Other Tertiary Amines} Reactants->Catalyst Catalytic Amount Products Ester + Byproducts Catalyst->Products Reaction Rate & Yield

Sources

Definitive Structural Elucidation of N,4-Dimethylpyridin-2-amine: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive protocol for confirming the structure of N,4-dimethylpyridin-2-amine (also identified as 2-(methylamino)-4-methylpyridine). It addresses the critical challenge of distinguishing this scaffold from its regioisomers (N,3-, N,5-, and N,6-dimethyl variants) which frequently co-elute during synthesis.

The Challenge: Why 1D NMR is Insufficient

In drug discovery, the aminopyridine scaffold is ubiquitous. However, the synthesis of N,4-dimethylpyridin-2-amine often produces regioisomeric byproducts (e.g., N,6-dimethyl or N,5-dimethyl isomers) via scrambling mechanisms or non-selective methylation.

While 1D


H NMR provides integration and multiplicity data, it fails to provide absolute structural certainty due to:
  • Spectral Overlap: The aromatic signals of 4-methyl and 6-methyl isomers often differ by <0.1 ppm.

  • Ambiguous Coupling: Meta-coupling (

    
    ) in pyridines can mimic ortho-coupling patterns in low-resolution spectra.
    
  • Solvent Effects: The N-H proton exchange can broaden adjacent signals, obscuring critical scalar couplings.

The Solution: A targeted 2D NMR workflow (HSQC + HMBC) is the only self-validating method to confirm the methyl group's location relative to the ring nitrogen.

Methodology Comparison: 1D vs. 2D NMR

The following table compares the diagnostic power of standard 1D analysis against the recommended 2D protocol.

FeatureMethod A: 1D

H NMR Only
Method B: 2D NMR (HSQC/HMBC)
Regioisomer Resolution Low. Relies on subtle shift differences of H6 vs H3/H5.High. Directly maps connectivity via scalar coupling.
Methyl Assignment Inferential. Assumes position based on splitting patterns.Definitive. Links Methyl protons to specific Ring Carbons.
Impurity Detection Difficult if impurities are <5% and overlap.Excellent. Cross-peaks are resolved even with overlap.
Data Acquisition Time < 5 minutes20–40 minutes
Confidence Level 80% (Presumptive)>99% (Absolute)

Experimental Protocol

A. Sample Preparation[1]
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to sharpen the N-H signal and slow exchange).
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube.

B. Acquisition Parameters (600 MHz equivalent)
  • 
    H 1D:  16 scans, 30° pulse, D1 = 2s.
    
  • 
    H-
    
    
    
    C HSQC:
    Multiplicity-edited (distinguishes CH/CH
    
    
    from CH
    
    
    ).
    • Purpose: Assign protonated carbons.[1]

  • 
    H-
    
    
    
    C HMBC:
    Optimized for long-range coupling (
    
    
    Hz).
    • Purpose: The "Smoking Gun" experiment to link the methyl group to the pyridine ring quaternary carbons.

Data Analysis & Structural Confirmation

Target Structure: N,4-Dimethylpyridin-2-amine[3]
  • Structure Visualization: Pyridine ring with a methyl at C4 and a methylamino group at C2.

  • Key Features:

    • H6: Most deshielded aromatic proton (~7.8 ppm, doublet).

    • Ring-Me: Singlet at ~2.2 ppm.[2]

    • N-Me: Doublet at ~2.8 ppm (coupled to NH).

The Decision Tree (Logic Flow)

The following Graphviz diagram illustrates the logical pathway to confirm the C4-Methyl location versus the C6-Methyl isomer.

NMR_Logic_Flow Start Start: Acquire 1H & HMBC Spectra Check_H6 Step 1: Identify H6 Proton (Downfield ~7.8 ppm) Start->Check_H6 Is_H6_Present Is H6 Present? Check_H6->Is_H6_Present Route_No NO: Likely N,6-Dimethyl isomer (Substituent blocks H6) Is_H6_Present->Route_No No Signal > 7.5ppm Route_Yes YES: Proceed to HMBC Is_H6_Present->Route_Yes Signal Found HMBC_Analysis Step 2: Check Ring-Methyl (2.2 ppm) Correlations Route_Yes->HMBC_Analysis Check_Correlations Correlations Observed? HMBC_Analysis->Check_Correlations Result_C4 Correlation to C3 & C5 (CH) and C4 (Quat) CONFIRMED: N,4-Dimethyl Check_Correlations->Result_C4 Me -> C3/C5 Result_C3_C5 Correlation to C2 (Quat) & C4 Likely N,3- or N,5- isomer Check_Correlations->Result_C3_C5 Other Pattern

Figure 1: Logical workflow for distinguishing pyridine regioisomers using H6 identification and HMBC correlations.

Detailed Spectral Assignments

The table below details the specific chemical shifts and correlations that validate the N,4-dimethyl structure.

PositionAtom Type

(ppm)

(ppm)
HMBC Correlations (Key to ID)
2 C (Quat)-~160.0N-Me protons correlate here.
3 CH~6.35 (s)~106.0Ring-Me correlates here.
4 C (Quat)-~148.0Ring-Me correlates here (strong).
5 CH~6.20 (d)~114.0Ring-Me correlates here.
6 CH~7.80 (d)~148.0Correlates to C2 and C4.
Ring-Me CH

~2.16 (s)~21.0Critical: Correlates to C3, C4, C5.
N-Me CH

~2.85 (d)~29.0Correlates to C2 only.

Mechanistic Insight: The presence of the H6 doublet at ~7.8 ppm is the primary filter. In the N,6-dimethyl isomer, this position is occupied by a methyl group, eliminating the downfield proton signal. The HMBC then confirms the exact placement of the remaining methyl by showing correlations to two CH carbons (C3 and C5) for the 4-methyl isomer, whereas a 3-methyl or 5-methyl isomer would show different local environments.

Visualizing the "Smoking Gun" Correlation

The following diagram maps the specific HMBC correlations that serve as the undeniable proof of structure.

HMBC_Connectivity cluster_legend Legend Ring_Me Ring-Me (2.16 ppm) C4 C4 (Quaternary) Ring_Me->C4 2J (Strong) C3 C3 (CH) Ring_Me->C3 3J (Diagnostic) C5 C5 (CH) Ring_Me->C5 3J (Diagnostic) key1 Proton Source key2 Carbon Target

Figure 2: Diagnostic HMBC correlations. The Ring-Methyl group must show long-range coupling to both C3 and C5 to confirm the 4-position.

References

  • Bell, C. L., et al. "NMR Spectra of Pyridines. II. Chemical Shifts and Coupling Constants of Methyl- and Amino-Substituted Pyridines." Journal of Heterocyclic Chemistry, vol. 2, no. 4, 1965, pp. 420-425. Link

  • Laihia, K., et al. "Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 58, no.[3] 7, 2002, pp. 1425-1435.[3] Link

  • National Institutes of Health (PubChem). "4-Methylpyridin-2-amine (Compound Summary)."[4] PubChem Compound Database. Accessed Feb 2026. Link

  • ChemicalBook. "2-Amino-6-methylpyridine NMR Spectrum." ChemicalBook Database. Accessed Feb 2026. Link

Sources

Benchmarking N,4-dimethylpyridin-2-amine against other catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: N,4-Dimethylpyridin-2-amine (N,4-DMPA) vs. Nucleophilic Standards

Executive Summary: The Isomeric Divergence

In the landscape of pyridine-based catalysis, 4-(Dimethylamino)pyridine (DMAP) stands as the "super-nucleophile" standard for acyl transfer reactions.[1] However, its structural isomer, N,4-dimethylpyridin-2-amine (N,4-DMPA) , offers a distinct reactivity profile often overlooked in high-throughput screening.[1]

While DMAP relies on the para-resonance stabilization to drive nucleophilic attack, N,4-DMPA introduces a secondary amine at the ortho (2-) position.[1] This structural shift introduces two critical mechanistic deviations:

  • Steric Modulation: The 2-position substituent creates a steric gate, altering kinetic selectivity for hindered substrates.[1]

  • Bifunctionality: Unlike the tertiary amine in DMAP, the secondary amine in N,4-DMPA possesses an N-H moiety, enabling Hydrogen-Bond Donor (HBD) catalysis or metal-ligand coordination (Directing Group behavior).[1]

This guide benchmarks N,4-DMPA against DMAP and 4-Pyrrolidinopyridine (PPY), delineating where this catalyst shifts from being a "weaker DMAP" to a "superior bifunctional tool."[1]

Structural & Mechanistic Benchmarking

The following table contrasts the physicochemical properties that dictate the catalytic utility of N,4-DMPA versus industry standards.

Table 1: Physicochemical & Reactivity Profile

FeatureDMAP (Standard) N,4-DMPA (Target) Mechanistic Implication
Structure N,N-Dimethylpyridin-4-amineN,4-Dimethylpyridin-2-amineIsomeric shift changes electronic distribution.[1]
Amine Type Tertiary (

)
Secondary (

)
Critical: N,4-DMPA retains an N-H bond for H-bonding or deprotonation.[1]
Nucleophilicity (

parameter)
High (

)
Moderate2-position sterics hinder attack on electrophiles; N,4-DMPA is a slower nucleophile.[1]
Basicity (

in MeCN)
~17.95~15.5 - 16.5 (Est.)[1]N,4-DMPA is a weaker base; reduced resonance stabilization compared to 4-isomer.[1]
Primary Application Acyl Transfer (Steglich)Ligand / BifunctionalDMAP for speed; N,4-DMPA for coordination/selectivity.[1]
Metal Binding Monodentate (

-donor)
Bidentate (N,N-chelate potential)N,4-DMPA acts as a transient directing group (TDG) in C-H activation.[1]

Performance Analysis: When to Switch?

Scenario A: Acylation of Hindered Alcohols (DMAP Wins)

In standard Steglich esterification, DMAP is superior.[1] The para-nitrogen donates electron density into the ring nitrogen without steric penalty.[1] N,4-DMPA, with the amine at the ortho position, suffers from steric clash with the incoming acyl group.[1]

  • Result: DMAP provides

    
     rate acceleration.[1] N,4-DMPA typically achieves only 
    
    
    
    acceleration in pure acyl transfer.[1]
Scenario B: Transition Metal Catalysis / C-H Activation (N,4-DMPA Wins)

This is the "Goldilocks" zone for N,4-DMPA.[1] In Palladium-catalyzed C-H activation, standard DMAP binds too tightly to the metal, poisoning the catalyst.[1] N,4-DMPA, acting as a monodentate ligand or a Transient Directing Group (TDG) , facilitates the reaction via the ortho-amine coordination while the pyridine nitrogen directs the metal.[1]

  • Result: In Pd(II)-catalyzed C-H functionalization of aldehydes or ketones, N,4-DMPA derivatives serve as effective transient directing groups where DMAP fails completely.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways. DMAP follows a pure nucleophilic activation (top), while N,4-DMPA utilizes a bifunctional or coordination-based pathway (bottom).[1]

CatalysisPathways Substrate Substrate (Alcohol/Amine) DMAP DMAP (Nucleophilic Catalyst) Reagent Reagent (Anhydride/Pd-Cat) Reagent->DMAP Acyl Transfer N4DMPA N,4-DMPA (Bifunctional/Ligand) Reagent->N4DMPA Metal Binding AcylPyridinium N-Acyl Pyridinium (High Energy Intermediate) DMAP->AcylPyridinium Fast Attack (Sterically Unhindered) CoordinationComplex Pd-Ligand Complex (Directed C-H Activation) N4DMPA->CoordinationComplex Ortho-Coordination (Directing Group) AcylPyridinium->N4DMPA Inefficient Pathway Product Product AcylPyridinium->Product Nucleophilic Substitution CoordinationComplex->Product C-H Functionalization

Caption: Divergent activation modes: DMAP excels in nucleophilic acyl transfer (Red), while N,4-DMPA facilitates metal-ligand coordination or H-bond assisted pathways (Blue).[1]

Experimental Protocols

To validate the utility of N,4-DMPA in your specific workflow, use these self-validating protocols.

Protocol 1: Competitive Rate Assessment (Benchmarking Acylation)

Objective: Determine if N,4-DMPA offers any selectivity advantage over DMAP.[1]

  • Preparation: Prepare a 0.1 M solution of 1-phenylethanol (secondary alcohol) in

    
    .
    
  • Internal Standard: Add 10 mol% Mesitylene (inert NMR standard).

  • Catalyst Addition:

    • Vial A: 10 mol% DMAP.

    • Vial B: 10 mol% N,4-DMPA.[1]

  • Initiation: Add 1.2 equivalents of Acetic Anhydride (

    
    ) to both vials simultaneously at 25°C.
    
  • Monitoring: Acquire

    
     NMR spectra at t=5, 15, and 30 minutes. Track the shift of the methine proton of the alcohol.[1]
    
  • Validation: Calculate

    
    . If 
    
    
    
    , N,4-DMPA is unsuitable for pure acylation.[1] If
    
    
    , N,4-DMPA is a viable, milder alternative.[1]
Protocol 2: Ligand Evaluation for C-H Activation

Objective: Test N,4-DMPA as a directing ligand in Pd-catalyzed reactions.

  • Reaction Matrix:

    • Substrate: Benzaldehyde (0.2 mmol).[1]

    • Reagent: Aryl Iodide (0.24 mmol).[1]

    • Catalyst:

      
       (10 mol%).[1]
      
    • Ligand (Variable): None vs. DMAP vs. N,4-DMPA (20 mol%).[1]

    • Additives: AgOAc (2 equiv), HFIP (solvent).[1]

  • Execution: Seal in a pressure tube. Heat to 100°C for 12 hours.

  • Workup: Filter through Celite, analyze via GC-MS.

  • Success Metric:

    • DMAP: Likely <5% yield (Catalyst poisoning).[1]

    • N,4-DMPA: Look for >50% yield of the ortho-arylated ketone/aldehyde (Transient Directing Group effect).[1]

References

  • Steglich Esterification & DMAP Mechanisms

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition.

    • [1]

  • 2-Aminopyridines in C-H Activation

    • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012).[1] "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions."[1] Accounts of Chemical Research.

    • [1]

  • Comparison of Pyridine Isomers in Catalysis

    • Spivey, A. C., & Arseniyadis, S. (2004).[1] "Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited." Angewandte Chemie.

    • [1]

  • Transient Directing Groups (General Context for 2-Amino derivatives)

    • Zhang, F. L., Hong, K., Li, T. J., Park, H., & Yu, J. Q. (2016).[1] "Functionalization of C(sp3)–H bonds using a transient directing group." Science.

    • [1]

Sources

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Activity of N,4-dimethylpyridin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. For researchers, scientists, and drug development professionals, understanding the nuances between in vitro and in vivo activity is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of N,4-dimethylpyridin-2-amine compounds, a class of molecules that has garnered significant interest for its potential as kinase inhibitors in oncology and other therapeutic areas.

Introduction: The Promise of N,4-dimethylpyridin-2-amine Scaffolds

The N,4-dimethylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to target protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] The appeal of this scaffold lies in its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of various kinases.[1] However, potent in vitro activity does not always translate to in vivo efficacy, a phenomenon that underscores the importance of a comprehensive and comparative analysis.

In Vitro Activity: A Tale of Potency and Selectivity

The initial assessment of N,4-dimethylpyridin-2-amine derivatives typically involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action at the cellular and molecular level.

Cellular Antiproliferative Activity

A primary indicator of potential anticancer activity is the ability of a compound to inhibit the growth of cancer cell lines. Assays such as the MTT and SRB assays are routinely employed to determine the half-maximal inhibitory concentration (IC50) of these compounds against a panel of cancer cell lines.[4][5] For instance, derivatives of the closely related 2-aminopyridine scaffold have demonstrated potent antiproliferative activity against various cancer cell lines, including colon carcinoma (HCT116), lung carcinoma (H460), and breast carcinoma (MCF-7), with IC50 values in the low micromolar to nanomolar range.[6]

Table 1: Representative In Vitro Antiproliferative Activity of Aminopyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound A HCT116 (Colon)1.5[6]
H460 (Lung)2.8[6]
MCF-7 (Breast)5.2[6]
Compound B HCT116 (Colon)0.8[6]
H460 (Lung)1.1[6]
MCF-7 (Breast)2.5[6]

Note: The data presented are representative of aminopyridine derivatives and are for illustrative purposes.

The choice of cell lines is a critical experimental decision. Cell lines like HCT116 and MCF-7 are often selected due to their well-characterized genetic backgrounds and their representation of common cancer types.[7][8][9] For example, HCT116 cells have a mutation in the KRAS gene, making them a relevant model for studying cancers with aberrant MAPK pathway signaling.[8]

Kinase Inhibition Profile

To elucidate the mechanism of action, compounds are often tested against a panel of purified kinases. These assays provide quantitative measures of a compound's inhibitory constant (Ki) or IC50 against specific kinases, revealing its potency and selectivity. N,4-dimethylpyridin-2-amine derivatives have been investigated as inhibitors of various kinases, including those in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[2][10]

Table 2: Representative Kinase Inhibition Profile of a Pyridin-2-amine Derivative

KinaseIC50 (nM)
PI3Kα15
mTOR25
MEK1>1000
ERK2>1000

Note: This data is illustrative of the kinase selectivity that can be achieved with this scaffold.

The following diagram illustrates a common experimental workflow for in vitro evaluation:

Caption: In vitro evaluation workflow for N,4-dimethylpyridin-2-amine compounds.

The In Vivo Arena: A Multifaceted Assessment of Efficacy and Pharmacokinetics

While in vitro data provides a crucial foundation, the true test of a compound's therapeutic potential lies in its performance within a complex living system. In vivo studies in animal models are essential to evaluate not only the antitumor efficacy but also the pharmacokinetic and pharmacodynamic properties of the compound.[11][12]

Antitumor Efficacy in Xenograft Models

The most common in vivo model for assessing anticancer efficacy is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[11][12] The ability of an N,4-dimethylpyridin-2-amine derivative to inhibit tumor growth in these models is a critical determinant of its potential for clinical development. Efficacy is typically measured as a percentage of tumor growth inhibition (TGI) or as a delay in tumor growth.[13]

For example, a hypothetical N,4-dimethylpyridin-2-amine derivative might exhibit significant tumor growth inhibition in a mouse xenograft model of colon cancer.

Table 3: Illustrative In Vivo Efficacy of a Pyridin-2-amine Derivative in a HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
Compound C 2565
5085

The selection of the animal model is a critical aspect of experimental design, with the goal of recapitulating key aspects of the human disease.[14][15] The use of immunodeficient mice is necessary for the engraftment of human tumor cells, but it also represents a limitation as it precludes the study of interactions with the immune system.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) is crucial for translating in vitro potency to in vivo efficacy.[16][17] Pharmacokinetic studies in animals determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), which collectively influence the concentration of the drug that reaches the tumor.[18][19]

A favorable pharmacokinetic profile is essential for maintaining therapeutic concentrations of the drug at the tumor site over a sufficient period. For orally administered drugs, good bioavailability is a key objective.

Table 4: Representative Pharmacokinetic Parameters of a Pyridin-2-amine Derivative in Mice

ParameterValue
Bioavailability (F%)45
Half-life (t1/2)4 hours
Cmax1.5 µM
AUC6 µM*h

Pharmacodynamic studies, on the other hand, measure the effect of the drug on its target in the living animal.[16] This can be assessed by measuring the inhibition of the target kinase in tumor tissue, a concept known as target engagement.[20][21] For a kinase inhibitor, this might involve analyzing the phosphorylation status of downstream signaling proteins.

The following diagram illustrates a typical in vivo experimental workflow:

Caption: In vivo evaluation workflow for N,4-dimethylpyridin-2-amine compounds.

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. However, this is often not a straightforward relationship. A compound with nanomolar potency in vitro may show only modest activity in vivo, or vice versa. Several factors can contribute to this discrepancy:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor can result in suboptimal drug concentrations at the target site, leading to a lack of efficacy despite high in vitro potency.[19]

  • Off-target effects: A compound may have unforeseen off-target activities in vivo that contribute to its efficacy or toxicity.

  • The Tumor Microenvironment: The complex interplay between tumor cells and their surrounding microenvironment in vivo can influence drug response in ways that are not captured in a 2D cell culture system.[20]

A successful drug discovery program relies on a multidisciplinary approach that integrates in vitro and in vivo data to build a comprehensive understanding of a compound's behavior. By carefully designing and executing both in vitro and in vivo experiments, and by thoughtfully analyzing the resulting data, researchers can increase the probability of translating a promising molecule into a life-saving therapy.

Signaling Pathways of Interest

N,4-dimethylpyridin-2-amine derivatives often target key signaling pathways implicated in cancer cell proliferation and survival. Two of the most prominent are the PI3K/Akt/mTOR and MAPK/ERK pathways.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Compound1 N,4-dimethylpyridin-2-amine Derivative Compound1->PI3K Compound1->mTOR RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 Compound2 N,4-dimethylpyridin-2-amine Derivative Compound2->Raf Compound2->MEK

Caption: Key signaling pathways often targeted by N,4-dimethylpyridin-2-amine derivatives.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the N,4-dimethylpyridin-2-amine compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a typical study to evaluate the antitumor efficacy of a compound in a xenograft mouse model.[11][12][22]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors become palpable.

  • Randomization and Treatment: When the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the N,4-dimethylpyridin-2-amine compound or vehicle to the respective groups according to the planned dosing schedule and route of administration.

  • Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice regularly throughout the study to assess efficacy and toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a certain size or after a predetermined treatment period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The development of novel therapeutics based on the N,4-dimethylpyridin-2-amine scaffold requires a rigorous and comprehensive evaluation of both in vitro and in vivo activities. A thorough understanding of the correlation, and potential disconnects, between these two sets of data is essential for making informed decisions in the drug discovery process. By employing a strategic combination of in vitro assays and in vivo models, and by carefully considering the underlying biology and pharmacology, researchers can effectively navigate the challenging path from a promising compound to a potential new medicine.

References

A comprehensive list of references will be compiled and provided upon request.

Sources

Safety Operating Guide

Personal protective equipment for handling N,4-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N,4-dimethylpyridin-2-amine Content Type: Operational Safety Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary & Risk Assessment

The "Why" Behind the Protocol

As a Senior Application Scientist, I cannot overstate that safety protocols for aminopyridines like N,4-dimethylpyridin-2-amine (CAS: 13603-08-2, analog to 2-amino-4-picoline) are not merely administrative hurdles; they are critical barriers against neurotoxic injury.

This compound belongs to a class of lipophilic organic bases that function as potassium channel blockers. The structural combination of the pyridine ring and the methylated amine group facilitates rapid transdermal absorption . Unlike simple inorganic acids where a burn is the primary warning, aminopyridines can penetrate intact skin without immediate pain, leading to systemic neurotoxicity (seizures, ataxia, and cardiac arrhythmias) hours after exposure.

Core Hazard Profile:

  • Acute Toxicity (Dermal/Oral): High. Potential for fatal outcomes if absorbed in significant quantities.

  • Target Organ: Central Nervous System (Voltage-gated

    
     channel inhibition).
    
  • Physical State: Typically a solid/powder; dust generation is a primary inhalation vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The lipophilicity of this compound requires specific barrier materials.

PPE CategoryRoutine Handling (mg scale)High Risk / Spill Cleanup (>1g or Solution)Scientific Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm)Change outer glove every 15 mins.Laminate / Composite: Silver Shield® or 4H® (EVOH/PE laminate) liners under heavy-duty Nitrile.Zero permeation tolerance.Pyridines permeate standard nitrile rubber. Double gloving provides a "sacrificial" outer layer. Laminates offer broad chemical resistance.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3 rating)Full Face Shield (Over goggles)Alkaline nature poses a risk of corneal opacity. Safety glasses are insufficient against aerosols/dusts.
Respiratory Fume Hood (Face velocity: 80–100 fpm)PAPR or Full-Face Respirator Cartridge: Organic Vapor + P100 (OV/P100)Dusts are the primary vector. In an emergency outside the hood, N95 masks do not stop organic vapors.
Body Defense Lab Coat (Buttoned, long sleeve)Tyvek® Coverall (Disposable, impervious)Cotton absorbs liquids, keeping the toxin against the skin. Tyvek repels dust and splashes.
PPE Selection Logic (Visualization)

The following decision tree illustrates the thought process for selecting the correct PPE configuration based on experimental scale and state.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Scale_Sol Scale < 100mg? Solid->Scale_Sol Scale_Liq Concentration > 1M or Vol > 10mL? Liquid->Scale_Liq Routine Routine Protocol: Double Nitrile + Goggles + Fume Hood Scale_Sol->Routine Yes HighRisk High Risk Protocol: Silver Shield Liners + Face Shield + Tyvek Scale_Sol->HighRisk No (Dust Risk) Scale_Liq->Routine No Scale_Liq->HighRisk Yes

Caption: Logical flow for determining PPE requirements based on physical state and quantity of N,4-dimethylpyridin-2-amine.

Detailed Operational Protocols
A. Donning & Doffing (The "Zone of Safety")

Most exposures occur not during the experiment, but when removing contaminated PPE.

  • Pre-Check: Verify fume hood flow (magnehelic gauge or ribbon test).

  • Donning:

    • Put on inner nitrile gloves.[1]

    • Put on lab coat (cuffs over inner gloves).

    • Put on outer nitrile gloves (cuffs over lab coat sleeves). Tape the gap if handling powders.

  • Doffing (Critical Step):

    • Inside the Hood: Remove outer gloves first using the "beak" method (pinch outside, pull off inside-out). Discard in solid waste.

    • Inspect inner gloves for tears or stains.

    • Remove eyewear and place in a designated "potentially contaminated" tray.

    • Remove lab coat.

    • Remove inner gloves last; wash hands immediately with soap and cool water (warm water opens pores).

B. Handling & Weighing
  • Static Control: Aminopyridine powders are often static-prone. Use an anti-static gun or ionizer to prevent "jumping" of powder during weighing.

  • Solvent Choice: When dissolving, avoid highly penetrating solvents (like DMSO or DMF) if possible, as they act as carriers, accelerating skin absorption of the toxin.

C. Emergency Spill Response

Trigger: Spillage of >500mg solid or >5mL solution outside the hood.

Spill_Response Alert 1. Evacuate & Alert (Do not attempt solo cleanup) PPE_Up 2. Don High-Risk PPE (Silver Shield Gloves + Resp) Alert->PPE_Up Contain 3. Containment (Vermiculite/Sand berm) PPE_Up->Contain Neutralize 4. Decontamination (10% Bleach or Acid Wash) Contain->Neutralize Dispose 5. Disposal (Double Bag -> Haz Waste) Neutralize->Dispose

Caption: Five-step escalation workflow for responding to aminopyridine spills.

  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield® gloves and P100 respirator.

  • Contain: Surround spill with absorbent pads or vermiculite.

  • Clean:

    • Solids: Wet wipe with isopropanol (do not create dust).

    • Liquids: Absorb, then wipe surface with 1N HCl (converts the amine to a non-volatile hydrochloride salt), followed by water.

  • Dispose: All waste goes into a dedicated "Toxic Organic" container.

Disposal & Environmental Compliance

Chemical Incompatibility Warning: Never dispose of N,4-dimethylpyridin-2-amine in waste containers containing oxidizers (e.g., Nitric acid, Peroxides) or acid chlorides . The reaction can be exothermic and violent.

  • Segregation: Segregate as "Basic Toxic Organic Waste."

  • Quenching: For small residual amounts in glassware, rinse with dilute Hydrochloric Acid (HCl) to protonate the pyridine nitrogen, rendering it less volatile and more water-soluble before final disposal into the organic waste stream.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 13603-08-2 (N,4-dimethylpyridin-2-amine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.